Rucaparib (Tartrate)
Description
Overview of Poly(ADP-ribose) Polymerase (PARP) Enzymes in DNA Repair Mechanisms
Poly(ADP-ribose) polymerase (PARP) enzymes are a family of proteins crucial for cellular homeostasis, particularly in the context of DNA repair and the maintenance of genomic stability. nih.gov The human PARP superfamily consists of 17 members, with PARP1 and PARP2 being the most well-characterized and abundant. novusbio.comnih.gov These enzymes are activated by DNA breaks and play a central role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. novusbio.comresearchgate.netnih.gov
Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site. novusbio.com This binding triggers its enzymatic activity, leading to the cleavage of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) into nicotinamide and ADP-ribose. nih.gov Subsequently, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) polymers on itself and other acceptor proteins near the DNA lesion, a process known as PARylation. nih.govnih.gov This accumulation of negatively charged PAR chains serves to recruit other essential DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process. nih.gov Once the repair is complete, the PAR polymers are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG). nih.gov
PARP1 is responsible for the majority of PAR synthesis in response to DNA damage, while PARP2 contributes to a lesser extent. nih.govresearchgate.net Although they have some overlapping functions, PARP1 and PARP2 also possess unique roles in DNA repair and other cellular processes. researchgate.netnih.gov The critical function of PARP enzymes in repairing the thousands of DNA damage events that occur daily in human cells underscores their importance in preventing genetic mutations and maintaining cellular health. ontosight.aiontosight.ai
Historical Context of PARP Inhibitors in Preclinical Oncology Research
The concept of PARP inhibition as a therapeutic strategy has been evolving for over half a century. The first observation of PARP activity was in 1963. nih.gov By the 1980s, researchers had established that PARP-1 is activated by DNA damage and plays a pivotal role in the repair of single-strand breaks. nih.gov This understanding laid the groundwork for the development of molecules that could inhibit this process, initially envisioned as agents to potentiate the effects of DNA-damaging chemotherapy and radiotherapy. nih.govnih.govnih.gov
A significant breakthrough in the preclinical development of PARP inhibitors came with the discovery of the "synthetic lethality" concept. In 2005, two seminal studies demonstrated that cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for the repair of double-strand DNA breaks (DSBs) through homologous recombination (HR), were exquisitely sensitive to PARP inhibition. nih.gov This finding was a paradigm shift, proposing that PARP inhibitors could be used as a monotherapy to selectively kill cancer cells with pre-existing defects in the HR pathway, while sparing normal cells with functional HR. nih.govnih.gov
The mechanism of synthetic lethality in this context is as follows: when PARP is inhibited, single-strand breaks that would normally be repaired go unresolved. researchgate.net During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks. researchgate.net In normal cells, these DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with BRCA mutations (and therefore a deficient HR pathway), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death). researchgate.netdrugbank.com
Early preclinical studies with first-generation PARP inhibitors, such as olaparib (B1684210), validated this concept. aacrjournals.org Research in various cancer cell lines and animal models demonstrated that these inhibitors were highly effective against tumors with BRCA1/2 mutations. nih.govaacrjournals.org These foundational preclinical findings generated immense interest and propelled the clinical development of PARP inhibitors as a promising new class of targeted cancer drugs. nih.gov
Rucaparib (B1680265) (Tartrate) as a Key PARP Inhibitor in Targeted Therapy Development
Rucaparib is a potent, orally available small-molecule inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3. drugbank.compharmacytimes.com Its discovery was the result of a collaboration between scientists at the Northern Institute of Cancer Research at Newcastle University and Agouron Pharmaceuticals. wikipedia.org The development of rucaparib, initially known as AG014699, began in the 1990s. nih.gov It was the first PARP inhibitor to enter clinical trials in 2003. nih.gov
The mechanism of action of rucaparib involves not only the catalytic inhibition of PARP enzymes but also the trapping of PARP-DNA complexes. drugbank.compharmacytimes.com This trapping prevents the release of PARP from the site of DNA damage, leading to the formation of toxic complexes that interfere with DNA replication and ultimately cause cell death, particularly in cancer cells with deficiencies in homologous recombination repair. drugbank.com
Preclinical studies demonstrated that rucaparib induced cytotoxicity and slowed tumor growth in cell lines and mouse xenograft models with deficiencies in BRCA1/2 and other DNA repair genes. pharmacytimes.comnih.gov These promising preclinical results led to its investigation in clinical trials for the treatment of various solid tumors. clinicaltrials.gov Rucaparib has been a key agent in the clinical validation of PARP inhibitors as a targeted therapy for cancers with homologous recombination deficiency (HRD). clinicaltrials.gov
Scope and Objectives of Academic Inquiry into Rucaparib (Tartrate)
Academic and clinical research into Rucaparib (Tartrate) has been extensive, with a broad scope of objectives aimed at optimizing its therapeutic potential. A primary focus of inquiry has been to identify the patient populations most likely to benefit from rucaparib treatment. This has involved the development and validation of biomarkers to detect homologous recombination deficiency beyond just BRCA1/2 mutations, such as assessing the extent of genomic loss of heterozygosity (LOH). clinicaltrials.gov
Another major area of research is the evaluation of rucaparib's efficacy in various cancer types known to harbor DNA repair defects. While initially focused on ovarian cancer, clinical trials have expanded to investigate its activity in metastatic castration-resistant prostate cancer (mCRPC), pancreatic cancer, and breast cancer. nih.govnih.govnih.gov The TRITON series of clinical trials, for instance, has been instrumental in evaluating rucaparib in patients with mCRPC harboring mutations in BRCA or other HRR genes. nih.gov
Furthermore, a significant portion of academic inquiry is dedicated to exploring rucaparib in combination with other anti-cancer agents. The rationale is that combining rucaparib with other therapies, such as immunotherapy (e.g., PD-L1 inhibitors) or agents targeting other cellular pathways, could enhance its anti-tumor activity and overcome potential resistance mechanisms. nih.gov Ongoing studies are also comparing the efficacy of rucaparib to standard chemotherapy regimens in different treatment settings. nih.gov The overarching goal of this multifaceted research is to precisely define the role of rucaparib in the armamentarium of cancer therapeutics and to expand its clinical benefit to a broader range of patients.
Data Tables
Table 1: Key PARP Enzymes in DNA Repair
| Enzyme | Primary Function in DNA Repair |
|---|---|
| PARP1 | Recognizes and binds to single-strand DNA breaks, initiating the base excision repair pathway through PARylation. novusbio.comnih.gov Accounts for the majority of cellular PAR synthesis upon DNA damage. nih.gov |
| PARP2 | Also involved in single-strand break repair and base excision repair, often functioning redundantly with PARP1. researchgate.netnih.gov Contributes a smaller fraction of cellular PARylation. researchgate.net |
| PARP3 | Plays a role in the repair of double-strand DNA breaks and the maintenance of genomic stability. oup.com |
Table 2: Timeline of Key Developments in PARP Inhibitor Research
| Year | Development | Significance |
|---|---|---|
| 1963 | First observation of poly(ADP-ribose) synthesis. nih.gov | Foundational discovery of the existence of PARP activity. |
| 1980 | PARP-1 activation by DNA damage is established. nih.gov | Linked PARP function directly to the DNA damage response, suggesting a therapeutic target. |
| 2005 | Discovery of synthetic lethality between PARP inhibition and BRCA mutations. nih.gov | Provided a strong rationale for using PARP inhibitors as monotherapy in cancers with homologous recombination deficiency. |
| 2003 | Rucaparib (AG014699) becomes the first PARP inhibitor to enter clinical trials. nih.gov | Marked the beginning of the clinical evaluation of this new class of targeted drugs. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H24FN3O7 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
QDEYOHBAURMWHP-LREBCSMRSA-N |
Isomeric SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Rucaparib Tartrate
Mechanism of PARP Enzyme Inhibition by Rucaparib (B1680265) (Tartrate)
Rucaparib exerts its therapeutic effect through direct inhibition of PARP enzymes and a phenomenon known as PARP trapping. nih.govdoi.org By binding to the catalytic domain of PARP, rucaparib not only blocks its enzymatic activity but also stabilizes the PARP-DNA complex, leading to cytotoxic lesions that interfere with DNA replication and transcription. doi.orgresearchgate.net
Specificity for PARP-1, PARP-2, and PARP-3
Rucaparib is a potent inhibitor of the PARP enzyme family, with demonstrated activity against PARP-1, PARP-2, and PARP-3. nih.govaacrjournals.org These three enzymes are the primary PARPs involved in the repair of DNA single-strand breaks. aacrjournals.org While it is most potent against PARP-1 and PARP-2, it also inhibits PARP-3, albeit to a lesser extent. aacrjournals.orgnih.gov Some research indicates that rucaparib may also interact with other PARP family members, such as PARP-4, PARP-10, PARP-12, PARP-15, and PARP-16, but with lower affinity. nih.govdrugbank.com
Enzymatic Kinetics and Binding Affinity (e.g., IC50, Ki Values)
The inhibitory potency of rucaparib against PARP enzymes has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics that demonstrate the high affinity of rucaparib for its targets. In cell-free assays, rucaparib has shown a high binding affinity for PARP-1 with a Ki of 1.4 nM. nih.govselleckchem.com
Biochemical assays have determined the following IC50 values for rucaparib:
PARP-1: 0.8 nM aacrjournals.orgresearchgate.net
PARP-2: 0.5 nM aacrjournals.orgresearchgate.net
PARP-3: 28 nM aacrjournals.orgresearchgate.net
These values indicate that rucaparib is a highly potent inhibitor of PARP-1 and PARP-2, and a slightly less potent, but still effective, inhibitor of PARP-3.
Interactive Data Table: Rucaparib Enzymatic Inhibition
| Enzyme Target | IC50 (nM) | Ki (nM) |
|---|---|---|
| PARP-1 | 0.8 aacrjournals.orgresearchgate.net | 1.4 nih.gov |
| PARP-2 | 0.5 aacrjournals.orgresearchgate.net | 0.17 nih.gov |
Structural Basis of PARP-Rucaparib (Tartrate) Interaction and PARP Trapping
Crystallographic studies have elucidated the structural basis for rucaparib's interaction with the PARP catalytic domain. rcsb.orgnih.gov Rucaparib binds to the nicotinamide-binding pocket of the PARP active site, mimicking the nicotinamide (B372718) moiety of the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov This competitive inhibition prevents PARP from catalyzing the transfer of ADP-ribose units onto target proteins, a critical step in DNA repair. mdpi.com
A crucial aspect of rucaparib's mechanism of action is "PARP trapping." nih.govdoi.org This process involves the stabilization of the PARP enzyme on DNA at the site of a single-strand break. doi.org While catalytic inhibition prevents the recruitment of other repair factors, the formation of these toxic PARP-DNA complexes is itself a significant source of cytotoxicity. drugbank.com These trapped complexes can obstruct DNA replication forks, leading to the formation of double-strand breaks. nih.gov The potency of different PARP inhibitors in trapping PARP on DNA can vary, and this trapping efficiency is correlated with their cytotoxic effects. doi.orgpnas.org Rucaparib is considered to be a potent PARP trapping agent. doi.orgaacrjournals.org
Rucaparib (Tartrate)'s Impact on DNA Repair Pathways
The inhibition of PARP by rucaparib has significant downstream consequences for various DNA repair pathways within the cell, most notably the Base Excision Repair (BER) and Homologous Recombination Repair (HRR) pathways.
Inhibition of Base Excision Repair (BER)
PARP-1 and PARP-2 play a central role in the Base Excision Repair (BER) pathway, which is responsible for repairing single-strand DNA breaks that arise from base damage. nih.govjebms.org When PARP enzymes are inhibited by rucaparib, these single-strand breaks are not efficiently repaired. nih.gov During DNA replication, the replication fork can encounter these unrepaired single-strand breaks, leading to their conversion into more cytotoxic double-strand breaks. nih.gov
Modulation of Homologous Recombination Repair (HRR)
The therapeutic efficacy of rucaparib is most pronounced in tumors with a deficiency in the Homologous Recombination Repair (HRR) pathway. medthority.comaacrjournals.org HRR is a high-fidelity pathway responsible for the error-free repair of DNA double-strand breaks. nih.gov Genes such as BRCA1 and BRCA2 are key components of the HRR machinery. drugbank.com
In cells with functional HRR, the double-strand breaks generated by PARP inhibition can be effectively repaired. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this repair pathway is compromised. nih.gov The inability to repair these double-strand breaks leads to genomic instability and, ultimately, cell death. nih.gov This phenomenon is known as "synthetic lethality," where the combination of two otherwise non-lethal defects (PARP inhibition and HRR deficiency) results in cell death. nih.govnih.gov Therefore, rucaparib's mechanism modulates the cellular reliance on HRR by creating a synthetic lethal interaction in HRR-deficient tumors.
Influence on Alternative DNA Repair Mechanisms (e.g., Non-Homologous End Joining)
While the primary mechanism of action of rucaparib is the inhibition of PARP and the subsequent exploitation of homologous recombination (HR) deficiencies, its interaction with other DNA repair pathways, such as non-homologous end joining (NHEJ), is crucial for its ultimate cytotoxic effect. Research indicates that a competent NHEJ pathway is paradoxically required for the synthetic lethality induced by PARP inhibitors in HR-deficient (HRD) cells. nih.govnih.gov
Studies in ovarian cancer have shown that cancer cells with defects in the NHEJ pathway are resistant to rucaparib. nih.govnih.gov This resistance is observed irrespective of their HR status. The sensitivity to rucaparib is most pronounced in cells that are proficient in NHEJ but deficient in HR. nih.gov This suggests that when HR is absent, the cell becomes reliant on the error-prone NHEJ pathway to repair the double-strand breaks (DSBs) that accumulate following PARP inhibition. The errors introduced by NHEJ-mediated repair are thought to lead to catastrophic genomic instability and subsequent cell death. nih.govnih.gov
Further evidence for the importance of a functional NHEJ pathway comes from experiments involving the inhibition of DNA-dependent protein kinase (DNA-PK), a key component of the NHEJ pathway. Pharmacological inhibition of DNA-PK has been shown to induce resistance to rucaparib in otherwise sensitive, HR-deficient cell lines. nih.gov In a BRCA1-deficient cell line, inhibition of DNA-PK not only induced resistance to rucaparib but also led to a recovery of HR function, highlighting the intricate balance and crosstalk between these two major DNA repair pathways. nih.gov Rucaparib treatment has also been observed to increase the activation of DNA-PKcs, suggesting that cells may upregulate NHEJ to compensate for the loss of PARP-dependent repair mechanisms. nih.gov
This dependence on a competent, yet error-prone, repair mechanism highlights a key aspect of rucaparib's pharmacology. The drug's efficacy in HRD tumors is not solely due to the absence of a high-fidelity repair pathway but also relies on the active participation of a lower-fidelity pathway that ultimately contributes to the cell's demise.
Induction of Synthetic Lethality by Rucaparib (Tartrate)
Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is compatible with cell viability. nih.govnih.gov Rucaparib's anticancer activity is a prime example of the clinical application of this principle. nih.govresearchgate.netyoutube.com
The primary synthetic lethal interaction exploited by rucaparib is between the inhibition of the PARP enzyme and a pre-existing deficiency in the HR pathway for DNA repair. researchgate.netresearchgate.net Normal cells have multiple mechanisms to repair DNA damage. Single-strand breaks (SSBs) are frequently repaired by the base excision repair (BER) pathway, in which PARP plays a critical role. nih.govresearchgate.net If these SSBs are not repaired, they can stall and collapse replication forks during DNA replication, leading to the formation of more cytotoxic DSBs. nih.govresearchgate.net
In healthy cells with a functional HR pathway, these DSBs can be efficiently and accurately repaired. researchgate.net However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this high-fidelity repair pathway is compromised. researchgate.netresearchgate.net When these HR-deficient cells are treated with a PARP inhibitor like rucaparib, the SSBs that would normally be repaired by PARP-mediated BER persist and are converted into DSBs. researchgate.net With the HR pathway already incapacitated, the cell is unable to effectively repair these DSBs, leading to an accumulation of extensive DNA damage, genomic instability, and ultimately, apoptosis (programmed cell death). researchgate.netresearchgate.net An alternative model suggests that PARP inhibitors trap the PARP enzyme on the DNA at the site of damage, creating a physical obstruction that is particularly toxic to cells lacking HR for its resolution. nih.gov
The synthetic lethal relationship between PARP inhibition and BRCA1/2 mutations is well-established and forms the clinical basis for the use of rucaparib. aacrjournals.org Preclinical studies have consistently demonstrated that cancer cells with BRCA1 or BRCA2 mutations are significantly more sensitive to rucaparib than their wild-type counterparts. aacrjournals.org
In vitro studies using isogenic cell line pairs (genetically identical except for the BRCA1 status) have provided direct evidence of this enhanced sensitivity. For example, the UWB1.289 ovarian cancer cell line, which has a BRCA1 mutation, was found to be substantially more sensitive to rucaparib than the UWB1.289+BRCA1 cell line, where a functional BRCA1 gene has been reintroduced. aacrjournals.org
| Cell Line Pair | BRCA1 Status | Rucaparib IC50 (nM) | Fold Sensitivity |
| UWB1.289 | Mutant | 375 | >14x |
| UWB1.289+BRCA1 | Wild-Type | 5430 | - |
| Data from a study on the in vitro assessment of rucaparib's mechanism of action. aacrjournals.org |
Clinical trials have validated these preclinical findings. The ARIEL4 phase III trial, for instance, compared rucaparib with chemotherapy in patients with relapsed, BRCA-mutated ovarian cancer. The study met its primary endpoint, showing a statistically significant improvement in progression-free survival (PFS) for patients treated with rucaparib. targetedonc.com The median PFS was 7.4 months in the rucaparib arm compared to 5.7 months in the chemotherapy arm. targetedonc.com A meta-analysis of four phase III clinical trials confirmed that for patients with BRCA mutations, rucaparib significantly improved PFS. tandfonline.comnih.gov
The principle of synthetic lethality with PARP inhibitors extends beyond BRCA1/2 mutations to a broader spectrum of genes involved in the HR pathway. This state of "BRCAness" can be caused by mutations in other HRD genes, making tumors with these alterations susceptible to rucaparib. nih.gov
Preclinical studies have shown that the knockdown of various HRR genes using siRNA enhances the cytotoxic effects of rucaparib in cancer cell lines. A significant increase in rucaparib's potency was observed with the decreased expression of genes such as PALB2, RAD51, RAD51C, and BARD1. pharmacytimes.com
Clinical evidence supports the efficacy of rucaparib in patients with non-BRCA HRD mutations.
ATM: Ataxia-telangiectasia mutated (ATM) is a key DNA damage sensor that activates the HR pathway. While some studies suggest that loss-of-function alterations in ATM alone may not significantly confer synthetic lethality with rucaparib in metastatic castration-resistant prostate cancer, aacrjournals.org other research in different solid tumors has shown durable responses. nih.gov
Other HRD Genes: The TRITON2 study is investigating rucaparib in metastatic castration-resistant prostate cancer with alterations in a panel of 15 DNA damage repair genes, including CDK12, CHEK2, and FANCA, aiming to define the full spectrum of DDR gene deficiencies that confer sensitivity to PARP inhibition. aacrjournals.org
The table below summarizes the response rates observed in a phase II study of maintenance rucaparib in pancreatic cancer patients with various HRD mutations.
| Gene Mutation | Cohort | Overall Response Rate (ORR) |
| Germline BRCA2 | 27 patients | 41% |
| Germline PALB2 | 6 patients | 50% |
| Somatic BRCA2 | 2 patients | 50% |
| Data from a phase II study of maintenance rucaparib in advanced pancreatic cancer. nih.gov |
These findings indicate that the therapeutic benefit of rucaparib is not confined to patients with BRCA1/2 mutations but extends to a wider population of patients whose tumors harbor other defects in the homologous recombination repair machinery.
Cellular Responses to Rucaparib (Tartrate) Exposure
A direct cellular consequence of rucaparib's mechanism of action is the accumulation of DNA double-strand breaks (DSBs). A key biomarker used to quantify this type of DNA damage is the phosphorylation of the histone variant H2AX at serine 139, known as γH2AX. mdpi.com Following a DSB, hundreds of H2AX molecules are rapidly phosphorylated in the chromatin flanking the break, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy. mdpi.com
Treatment of cancer cells with rucaparib leads to a significant increase in the formation of these γH2AX foci, providing a direct measure of the drug's intended DNA-damaging effect. nih.gov This increase is observed across various cell lines, but the kinetics and persistence of these foci can differ based on the cell's DNA repair capacity. nih.gov
In a study involving ovarian cancer cell lines, rucaparib treatment induced a substantial increase in γH2AX foci in all tested lines within one hour of treatment. However, the persistence of this damage varied significantly between HR-deficient and HR-proficient cells. nih.gov
In the BRCA2-mutant PEO1 cell line, the elevated number of γH2AX foci persisted for up to 72 hours, indicating an inability to repair the rucaparib-induced DSBs. nih.gov
In contrast, in the BRCA2 wild-type cell lines (PEO4 and MDAH-2774), the number of foci, while initially high, was significantly reduced by 72 hours, demonstrating a competent DNA repair response. nih.gov
The table below illustrates the fold-increase in γH2AX foci at different time points after rucaparib treatment in various ovarian cancer cell lines.
| Cell Line | BRCA2 Status | Fold Increase in γH2AX Foci (1 hour) | Fold Increase in γH2AX Foci (72 hours) |
| PEO1 | Mutant | 27.6 | 15.2 |
| PEO4 | Wild-Type | 21.9 | 12.6 |
| SKOV3 | Wild-Type | 27.1 | 8.9 |
| MDAH-2774 | Wild-Type | 20.3 | 11.8 |
| Data from preclinical studies on the effect of rucaparib in ovarian cancer. nih.gov |
The formation of γH2AX foci, along with other markers of DSBs like 53BP1, serves as a critical pharmacodynamic biomarker, confirming that rucaparib is engaging its target and inducing the level of DNA damage necessary for synthetic lethality in HR-deficient cells. researchgate.net
Cell Cycle Perturbations and Arrest (e.g., G2/M Phase)
Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, exerts significant effects on cell cycle progression, predominantly inducing arrest in the G2/M phase. This disruption of the cell cycle is a critical component of its antitumor activity. In various cancer cell lines, treatment with rucaparib leads to a dose-dependent accumulation of cells in the G2/M phase. For instance, in cervical cancer cells, rucaparib has been shown to promote G2/M arrest. drugbank.com This effect is not limited to cervical cancer, as similar observations have been made in ovarian and prostate cancer cells. drugbank.comnih.gov
The mechanism underlying this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Research has indicated that rucaparib can lead to the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are crucial for the G1/S transition. drugbank.com By inhibiting these proteins, rucaparib effectively halts cell cycle progression, preventing cells from entering the synthesis (S) phase and leading to an accumulation in the G2 and mitosis (M) phases. Furthermore, the combination of rucaparib with other agents, such as MDM2 inhibitors, has been shown to enhance G2/M arrest in ovarian cancer cells. icr.ac.uk This suggests a synergistic effect that can be exploited for therapeutic benefit.
The induction of G2/M arrest by rucaparib is closely linked to its primary mechanism of action, which is the inhibition of PARP and the subsequent accumulation of DNA damage. When DNA damage occurs, cells activate checkpoints to halt the cell cycle and allow for repair. The G2/M checkpoint is particularly important for preventing cells with damaged DNA from entering mitosis. In the context of PARP inhibition by rucaparib, especially in cells with deficiencies in homologous recombination repair, the accumulation of DNA double-strand breaks triggers a robust G2/M checkpoint activation. aacrjournals.org This sustained cell cycle arrest can ultimately lead to programmed cell death if the DNA damage is irreparable.
Table 1: Research Findings on Rucaparib-Induced Cell Cycle Arrest
| Cell Line | Cancer Type | Key Findings | Reference(s) |
|---|---|---|---|
| HeLa, Siha | Cervical Cancer | Rucaparib induces G2/M phase arrest in a dose-dependent manner and downregulates cyclin D1 and CDK4 expression. | drugbank.com |
| A2780, IGROV-1 | Ovarian Cancer | Combination with MDM2 inhibitors (Nutlin-3, RG7388) increases G2/M cell cycle arrest compared to either agent alone. | icr.ac.uk |
| LNCaP, C4-2B | Prostate Cancer | Rucaparib, along with other PARP inhibitors, induces a robust G2/M arrested senescence response. | nih.gov |
Potential PARP-Independent Cytotoxic Mechanisms of Rucaparib (Tartrate)
Studies have shown that at high concentrations, rucaparib can induce cytotoxicity in cells that are proficient in PARP1 and PARP2, indicating that its effects are not solely dependent on PARP inhibition. This PARP-independent cytotoxicity has been observed in various cancer cell lines.
One potential PARP-independent mechanism involves the inhibition of other cellular targets, such as protein kinases. Kinase profiling studies have revealed that rucaparib can inhibit the activity of several kinases at clinically relevant concentrations. For example, rucaparib has been found to potently inhibit cyclin-dependent kinase 16 (CDK16), Pim-3 kinase (PIM3), and dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B). The inhibition of these kinases, which are involved in various cellular processes including cell cycle regulation and signaling, could contribute to the cytotoxic effects of rucaparib independently of its action on PARP.
Furthermore, the cytotoxicity profile of rucaparib across the NCI-60 panel of human cancer cell lines does not fully correlate with that of other PARP inhibitors like olaparib (B1684210), suggesting that rucaparib may have a distinct set of cellular targets beyond the PARP family. This differential activity profile supports the notion of PARP-independent mechanisms contributing to its anticancer effects. These off-target activities could potentially be exploited to expand the therapeutic use of rucaparib to a broader range of cancers, including those that are not dependent on PARP for survival.
Preclinical Efficacy and Selectivity Studies of Rucaparib Tartrate
In vitro Efficacy Assessments
Rucaparib (B1680265) has undergone extensive screening across large panels of human cancer cell lines to characterize its dose-dependent efficacy. In a significant study involving 39 human ovarian cancer cell lines, which represented a variety of histological subtypes, rucaparib demonstrated a wide range of activity. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, varied considerably among the cell lines, ranging from 2.5 µM in the COLO704 cell line to over 15 µM in 13 of the cell lines tested. nih.gov This broad screening revealed that concentration-dependent antiproliferative effects were observed in 26 of the 39 (67%) cell lines. nih.gov
Further studies have confirmed rucaparib's activity across different cancer types. For instance, in breast cancer cell lines with BRCA1 mutations, MDA-MB-436 and HCC1937, the IC50 values were determined to be 2.3 µM and 13 µM, respectively. mdpi.com In pancreatic cancer, the Capan-1 cell line, which has a BRCA2 mutation, showed a lethal concentration (LC50) of 5 µM. cancer-research-network.com These screenings highlight that rucaparib's efficacy is not confined to a single cancer type but is potent against various tumors, particularly those with deficiencies in DNA repair pathways. nih.govmdpi.comcancer-research-network.com
Rucaparib's cytotoxic and antiproliferative effects have been specifically evaluated in various cancer models, demonstrating its potential as a targeted therapy.
Ovarian Cancer: In ovarian cancer cell lines, rucaparib's effects are particularly pronounced in those with BRCA mutations. The BRCA1-mutant UWB1.289 cell line exhibited an IC50 of 375 nM, showing significant sensitivity. aacrjournals.org Rucaparib treatment in these cells leads to G2/M cell-cycle arrest, increased DNA damage, and apoptosis. aacrjournals.orgnih.gov The drug also inhibits the migratory and proliferative capacity of BRCA2-mutant PEO1 cells. nih.govnih.gov Furthermore, rucaparib has been shown to potentiate the cytotoxicity of DNA-damaging chemotherapeutic agents like carboplatin (B1684641) and topotecan (B1662842) in ovarian cancer cells. nih.gov
Breast Cancer: Preclinical studies in breast cancer have shown rucaparib's efficacy, especially in triple-negative breast cancer (TNBC) models. In the BRCA1-mutant MDA-MB-436 cell line, the IC50 was 2.3 µM. mdpi.com The MX-1 cell line, also BRCA1-mutant, was even more sensitive with an LC50 of 100 nM. cancer-research-network.com Interestingly, some TNBC cells without germline BRCA mutations, such as MDA-MB-231 and MDA-MB-468, also responded to rucaparib at concentrations below 20 µM and 10 µM, respectively, suggesting a broader applicability beyond just BRCA-mutated cancers. mdpi.com
Prostate Cancer: In prostate cancer models, rucaparib's efficacy is enhanced when homologous recombination repair (HRR) genes are knocked down. Studies using siRNA to decrease the expression of genes like BRCA1, BRCA2, and PALB2 in prostate cancer cell lines showed enhanced cytotoxicity with rucaparib treatment. pharmacytimes.com
Pancreatic Cancer: The efficacy of rucaparib has been observed in pancreatic cancer cell lines with BRCA mutations. The BRCA2-mutant Capan-1 cell line demonstrated a lethal concentration (LC50) of 5 µM following a 24-hour exposure to the drug. cancer-research-network.com These findings supported further clinical investigation in this patient population. sciencedaily.com
Atypical Teratoid Rhabdoid Tumor (ATRT): In preclinical models of ATRT, a rare and aggressive pediatric brain tumor, rucaparib has shown significant activity. nih.govresearchgate.netnih.gov Treatment with rucaparib decreased ATRT cell growth, inhibited the potential for colony formation, induced cell cycle arrest and apoptosis, and led to the accumulation of DNA damage. nih.govresearchgate.net
| Cancer Type | Cell Line | BRCA Status | Value (µM) | Endpoint | Source |
|---|---|---|---|---|---|
| Ovarian | UWB1.289 | BRCA1 mutant | 0.375 | IC50 | aacrjournals.org |
| Ovarian | COLO704 | - | 2.5 | IC50 | nih.gov |
| Breast | MDA-MB-436 | BRCA1 mutant | 2.3 | IC50 | mdpi.com |
| Breast | HCC1937 | BRCA1 mutant | 13 | IC50 | mdpi.com |
| Breast | MX-1 | BRCA1 mutant | 0.1 | LC50 | cancer-research-network.com |
| Pancreatic | Capan-1 | BRCA2 mutant | 5 | LC50 | cancer-research-network.com |
Rucaparib is a potent inhibitor of several Poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP-1, PARP-2, and PARP-3. nih.govnih.gov Enzymatic assays have quantified its high affinity for these isoforms.
In biochemical assays, rucaparib demonstrates potent inhibition of PARP-1 and PARP-2 with half-maximal inhibitory concentration (IC50) values of 0.8 nM and 0.5 nM, respectively. aacrjournals.orgimrpress.com Its inhibitory constant (Ki) for PARP-1 is 1.4 nM. nih.gov Rucaparib also inhibits PARP-3, though with a slightly lower potency, showing an IC50 value of 28 nM. aacrjournals.orgimrpress.com This strong inhibition of key PARP enzymes involved in DNA single-strand break repair is central to its mechanism of action. cancer-research-network.com
While highly potent against PARP-1, -2, and -3, rucaparib shows weaker activity against other PARP family members. For example, it weakly inhibits PARP5a (tankyrase 1) and PARP5b (tankyrase 2) with IC50 values of 796 nM and 486 nM, respectively. aacrjournals.org However, in cellular assays evaluating Wnt pathway signaling, which is mediated by tankyrases, rucaparib did not show inhibition at concentrations up to 10 µM, indicating that its primary cellular effects are driven by the inhibition of PARP-1/2/3. aacrjournals.org
| PARP Isoform | IC50 (nM) | Ki (nM) | Source |
|---|---|---|---|
| PARP-1 | 0.8 | 1.4 | aacrjournals.orgnih.govimrpress.com |
| PARP-2 | 0.5 | - | aacrjournals.orgimrpress.com |
| PARP-3 | 28 | - | aacrjournals.orgimrpress.com |
| PARP5a (TNKS1) | 796 | - | aacrjournals.org |
| PARP5b (TNKS2) | 486 | - | aacrjournals.org |
A key aspect of rucaparib's preclinical profile is its selective and potent activity in cancer cells with homologous recombination (HR) deficiency (HRD), a concept known as synthetic lethality. aacrjournals.org This differential sensitivity is most evident when comparing cell lines with and without functional BRCA1 or BRCA2 genes.
In isogenic cell line pairs, where one line has a BRCA mutation and the other has the functional wild-type gene, the difference in sensitivity is stark. For example, the BRCA1-mutant ovarian cancer cell line UWB1.289 is significantly more sensitive to rucaparib (IC50 = 375 nM) than its BRCA1-restored counterpart, UWB1.289+BRCA1 (IC50 = 5430 nM), which is approximately a 14.5-fold difference. aacrjournals.org Similarly, in a murine ovarian cancer model, the BRCA1-deficient BrKras cell line was 155-fold more potent (IC50 = 84 nM) than the isogenic BRCA1 wild-type C2Km cell line (IC50 = 13 µM). aacrjournals.org
This principle extends beyond BRCA1/2 mutations to deficiencies in other HR pathway genes. pharmacytimes.comnih.gov Studies have shown that cell lines with low expression of other genes involved in homologous repair are particularly sensitive to rucaparib. researchgate.net siRNA-mediated knockdown of various HRR genes, including BARD1, FANCA, NBN, PALB2, RAD51, and RAD51C, in ovarian and prostate cancer cell lines resulted in a significant increase in rucaparib's potency. pharmacytimes.com This demonstrates that the synthetic lethal effect of rucaparib is applicable to a broader range of HRD tumors beyond those with BRCA mutations. pharmacytimes.comresearchgate.net Conversely, HR-proficient cell lines generally exhibit resistance to PARP inhibitors. nih.govnih.gov
In vivo Efficacy Assessments in Non-Human Models
The antitumor activity of rucaparib has been confirmed in multiple in vivo non-human models, primarily using mouse xenografts (human tumors grown in immunocompromised mice) and syngeneic models (tumors grown in immunocompetent mice with the same genetic background). reactionbiology.com These studies have consistently shown that rucaparib effectively inhibits tumor growth, particularly in models with HRD. nih.gov
In xenograft models of human cancers with BRCA deficiencies, rucaparib has demonstrated significant tumor growth inhibition. nih.gov For example, in mice bearing BRCA1-mutant triple-negative breast cancer (MDA-MB-436) or BRCA2-mutant (HBCx-17) xenografts, rucaparib treatment led to decreased tumor growth. aacrjournals.orgnih.gov Similarly, in a BRCA1-mutant pancreatic cancer patient-derived xenograft (PDX) model, rucaparib showed antitumor activity. Rucaparib also showed efficacy in PDX models with deleterious alterations in non-BRCA HRR genes, similar to what was observed in BRCA1/2-altered models. pharmacytimes.com
Syngeneic models have been crucial for evaluating the interaction between rucaparib and the immune system. In a syngeneic model using the BRCA1-mutant BrKras murine ovarian cancer cell line, rucaparib monotherapy resulted in a median survival time of over 76 days, with 56% of the animals being cured (defined as no detectable tumor growth at day 76). aacrjournals.org In contrast, rucaparib showed limited activity in HR-competent syngeneic models like EMT-6, Pan02, and MC38. aacrjournals.orgresearchgate.net
Rucaparib has also been tested in intracranial xenograft models. In an orthotopic model of atypical teratoid rhabdoid tumor (ATRT), rucaparib treatment decreased tumor growth and significantly prolonged the survival of the mice. nih.govnih.govoup.com It also demonstrated antitumor efficacy in an intracranial BRCA1-mutant, triple-negative breast cancer xenograft model. nih.gov However, in glioblastoma xenograft models, rucaparib's efficacy was limited due to poor penetration across the blood-brain barrier. nih.gov
Assessment of Tumor Growth Inhibition and Regression
Rucaparib has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, particularly those with deficiencies in the homologous recombination repair (HRR) pathway. The principle of synthetic lethality, where the inhibition of Poly(ADP-ribose) polymerase (PARP) in cells with pre-existing DNA repair defects leads to cell death, is the foundation of its efficacy. pharmacytimes.comnih.govnih.gov
In vivo studies using xenograft models have consistently shown that tumors with BRCA1 or BRCA2 mutations are highly sensitive to rucaparib. For instance, treatment of mice bearing BRCA1-mutated MDA-MB-436 breast cancer xenografts resulted in significant tumor regression. aacrjournals.orgclinicaltrials.gov Similarly, potent activity and dose-dependent tumor growth inhibition were observed in the BRCA2-mutant HBCx-17 patient-derived xenograft (PDX) model of triple-negative breast cancer. aacrjournals.org The efficacy in these models correlates with in vitro findings, where BRCA-deficient cell lines exhibit substantially lower IC50 values compared to their BRCA-proficient counterparts. aacrjournals.orgucl.ac.uk For example, the BRCA1-mutant UWB1.289 ovarian cell line was found to be 14-fold more sensitive to rucaparib than the same cell line with a wild-type BRCA1 allele reintroduced. aacrjournals.org
The anti-tumor effects are not limited to growth inhibition. In a syngeneic mouse model using the BRCA1-null BrKras ovarian cancer cell line, rucaparib treatment led to complete tumor regression. researchgate.net Furthermore, studies have expanded the potential application of rucaparib beyond BRCA1/2 mutations. Research has shown that rucaparib is also effective in tumors with deleterious alterations in other non-BRCA HRR genes, such as PALB2, RAD51C, and RAD51D, producing efficacy findings similar to those observed in BRCA1/2-altered models. pharmacytimes.com
Table 1: Preclinical In Vivo Efficacy of Rucaparib in Various Tumor Models This table summarizes the outcomes of rucaparib treatment in different preclinical animal models.
| Model Type | Cancer Type | Genetic Background | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Cell Line Xenograft | Breast Cancer | BRCA1 mutant (MDA-MB-436) | Tumor regression | aacrjournals.orgaacrjournals.org |
| Cell Line Xenograft | Pancreatic Cancer | BRCA2 mutant (Capan-1) | Tumor growth suppression | aacrjournals.org |
| Syngeneic Model | Ovarian Cancer | BRCA1 null (BrKras) | Complete tumor regression | researchgate.net |
| PDX Model | Breast Cancer | BRCA2 mutant (HBCx-17) | Potent tumor growth inhibition | aacrjournals.org |
| PDX Models | Various Solid Tumors | Non-BRCA HRR gene alterations | Significant tumor growth inhibition | pharmacytimes.com |
Pharmacodynamic Markers of PARP Inhibition in Preclinical Animal Tumors
To confirm the mechanism of action of rucaparib in vivo, preclinical studies have utilized pharmacodynamic (PD) biomarkers to measure the extent and duration of PARP inhibition in tumor tissue. The most direct marker is the level of poly(ADP-ribose) (PAR), the product of PARP enzyme activity. aacrjournals.org
In vivo PK/PD studies in xenograft models have demonstrated a clear, dose-dependent inhibition of PAR within tumor tissues following rucaparib administration. aacrjournals.org In a study using the MDA-MD-436 (BRCA1 mutant) xenograft model, statistically significant PAR inhibition of 45%, 86%, and 96% was observed in tumors of mice treated with rucaparib. aacrjournals.org A direct inverse correlation has been established between the concentration of rucaparib in plasma and tumor tissue and the levels of PAR. nih.govaacrjournals.org Notably, rucaparib concentrations are consistently higher in the tumor compared to plasma, contributing to sustained target engagement. aacrjournals.org
The durability of PARP inhibition is a critical factor for efficacy. Studies in Capan-1 pancreatic tumor xenografts showed that PARP activity was suppressed for up to seven days after a single dose of rucaparib, even after the drug was no longer detectable in plasma. aacrjournals.org This sustained inhibition supports less frequent dosing schedules while maintaining anti-tumor activity. aacrjournals.org
Downstream markers of PARP inhibition include evidence of increased DNA damage. The formation of γ-H2AX foci, which marks DNA double-strand breaks, is significantly increased in tumor cells following rucaparib treatment. nih.govmdpi.com Another key biomarker is the inhibition of RAD51 foci formation, which indicates a deficient homologous recombination repair pathway and is associated with sensitivity to PARP inhibitors. aacrjournals.orgresearchgate.net
Table 2: Key Pharmacodynamic Markers of Rucaparib in Preclinical Tumor Models This table outlines the principal biomarkers used to assess rucaparib's activity in vivo.
| Biomarker | Method of Action | Model(s) | Finding | Reference(s) |
|---|---|---|---|---|
| Poly(ADP-ribose) (PAR) | Measures direct PARP enzyme inhibition | MDA-MD-436 xenografts, Capan-1 xenografts | Dose-dependent reduction in PAR levels; sustained inhibition for up to 7 days post-dose. | aacrjournals.orgaacrjournals.org |
| γ-H2AX foci | Indicates accumulation of DNA double-strand breaks | Ovarian cancer cell lines (in vitro) | Significant increase in foci formation, indicating elevated DNA damage. | nih.govmdpi.com |
| RAD51 foci | Assesses homologous recombination (HR) proficiency | Breast and ovarian cancer cell lines | Reduced foci formation in sensitive cell lines, confirming an HR-deficient phenotype. | aacrjournals.orgresearchgate.net |
Application of Patient-Derived Xenograft (PDX) Models in Rucaparib (Tartrate) Research
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have become invaluable tools in preclinical cancer research. pharmacytimes.comnih.gov These models are considered more clinically relevant than traditional cell line-derived xenografts because they better retain the histological, genetic, and molecular characteristics of the original human tumor. aacrjournals.orgnih.gov
In the context of rucaparib research, PDX models have been instrumental in evaluating its efficacy across a more diverse and representative range of tumors. pharmacytimes.comnih.gov Studies have utilized PDX models to confirm the potent anti-tumor activity of rucaparib in tumors harboring not only BRCA1/2 mutations but also deleterious alterations in a core group of non-BRCA HRR genes. pharmacytimes.com The efficacy observed in these non-BRCA HRR-altered PDX models was found to be similar to that produced in BRCA1/2-altered models across various solid tumors. pharmacytimes.com
For example, the HBCx-17 PDX model, derived from a patient with BRCA2-mutated triple-negative breast cancer, demonstrated potent sensitivity to rucaparib, reinforcing the drug's activity in this specific genetic context. aacrjournals.org The use of a panel of PDX models allows for the investigation of rucaparib's activity in tumors with diverse genetic backgrounds, capturing the heterogeneity of responses seen in clinical trials. nih.gov Furthermore, PDX models are being developed to study mechanisms of acquired resistance to PARP inhibitors, providing a platform to investigate novel therapeutic strategies to overcome this challenge. crownbio.com
Table 3: Application of PDX Models in Rucaparib Research This table highlights studies using patient-derived xenograft models to evaluate rucaparib.
| PDX Model | Tumor Type | Genetic Alteration | Purpose of Study | Outcome | Reference(s) |
|---|---|---|---|---|---|
| HBCx-17 | Triple-Negative Breast Cancer | BRCA2 mutation | Efficacy assessment | Rucaparib demonstrated potent anti-tumor activity. | aacrjournals.org |
| Various PDX Models | Ovarian, Prostate, other solid tumors | Non-BRCA HRR gene alterations (PALB2, etc.) | Evaluate efficacy beyond BRCA1/2 mutations | Efficacy was similar to that seen in BRCA1/2 altered models. | pharmacytimes.com |
| Breast Cancer PDX Panel | Breast Cancer | Diverse genetic backgrounds | Model monotherapy and combination efficacy | A semi-mechanistic model successfully captured the heterogeneity of tumor responses to rucaparib. | nih.gov |
| Ovarian Cancer PDX Models | Ovarian Cancer | Not specified (PARPi-sensitive) | Develop models of acquired resistance | PARP inhibitor-induced resistant PDX models were successfully established for further study. | crownbio.com |
Mechanisms of Resistance to Rucaparib Tartrate
Genetic Alterations Conferring Resistance
Genetic alterations that restore the function of key proteins in the homologous recombination (HR) repair pathway are a primary driver of Rucaparib (B1680265) resistance.
A well-established mechanism of acquired resistance to Rucaparib involves secondary mutations in the BRCA1 and BRCA2 genes. frontiersin.orgfrontiersin.org These "reversion mutations" are somatic changes that restore the open reading frame (ORF) of the initially mutated BRCA1 or BRCA2 gene. frontiersin.orgaacrjournals.org This restoration leads to the production of a functional or partially functional protein, thereby re-establishing HR repair proficiency and diminishing the synthetic lethal effect of PARP inhibition. aacrjournals.orgoaepublish.com
These secondary mutations can include deletions, insertions, or single nucleotide variants that correct the frameshift caused by the primary germline or somatic mutation. aacrjournals.org The presence of BRCA1/2 reversion mutations has been correlated with significantly shorter progression-free survival in patients treated with Rucaparib. frontiersin.orgaacrjournals.org For instance, one study reported a median progression-free survival of 1.8 months in patients with reversion mutations compared to 9.0 months in those without. aacrjournals.orgfrontiersin.org These reversion mutations have been detected in circulating tumor DNA (ctDNA), offering a potential biomarker for predicting both primary and acquired resistance to Rucaparib. aacrjournals.org
Beyond BRCA1/2, reversion mutations in other genes critical to the HR pathway also contribute to Rucaparib resistance. aacrjournals.org Notably, secondary mutations in RAD51C and RAD51D, which are also key players in homologous recombination, have been identified as a mechanism of acquired resistance. nih.govaacrjournals.orgaacrjournals.org Similar to BRCA reversions, these mutations restore the gene's open reading frame, leading to the production of a functional protein and subsequent restoration of HR activity. oaepublish.comfrontiersin.orgnih.gov
Clinical evidence from the ARIEL2 trial demonstrated that patients with initial deleterious mutations in RAD51C or RAD51D can develop secondary mutations that confer resistance to Rucaparib. nih.govdovepress.com In some cases, multiple distinct secondary mutations in RAD51C have been observed within the same patient, highlighting the heterogeneity of resistance mechanisms. nih.govaacrjournals.org The identification of reversion mutations in RAD51C and RAD51D underscores the importance of these genes in PARP inhibitor sensitivity and resistance. nih.govdovepress.combjmo.beonclive.com
While secondary mutations in BRCA1/2 and RAD51 paralogs are prominent mechanisms, alterations in other genes can also modulate the response to Rucaparib. For example, mutations in genes involved in the RAS, AKT, and cell cycle pathways may act as additional modulators of PARP inhibitor sensitivity. nih.govresearchgate.net However, the direct causal link and frequency of mutations in genes like ATM in conferring Rucaparib resistance remains less clear, with some studies showing no significant survival benefit in patients with ATM mutations treated with PARP inhibitors. nih.gov Research has also pointed to potential resistance mechanisms involving the amplification of the mutant BRCA2 allele, leading to increased expression of a truncated but partially functional protein that can still facilitate RAD51 loading and promote homologous recombination. aacrjournals.org
Epigenetic Modifications Associated with Resistance (e.g., BRCA Promoter Methylation)
Epigenetic alterations, which change gene expression without altering the DNA sequence, play a crucial role in the development of Rucaparib resistance. oncoscience.usmdpi.comfrontiersin.org A key mechanism is the change in methylation status of the BRCA1 promoter. oncoscience.usoatext.com
Hypermethylation of the BRCA1 promoter leads to its transcriptional silencing, resulting in a "BRCA-like" phenotype of HRD and sensitivity to PARP inhibitors. nih.govresearchgate.net Conversely, the loss of BRCA1 promoter methylation, or demethylation, can restore BRCA1 gene expression and, consequently, HR function, leading to resistance. oatext.comd-nb.info This loss of methylation can be a major mechanism of cross-resistance to both platinum-based chemotherapy and PARP inhibitors. bjmo.benih.govresearchgate.net
Studies have shown that the zygosity of BRCA1 promoter methylation can predict Rucaparib response. frontiersin.orgnih.gov Homozygous methylation, where all copies of the gene are silenced, is associated with a better response, whereas heterozygous methylation can be linked to resistance. frontiersin.orgnih.gov The dynamic nature of DNA methylation means that it can be lost after chemotherapy, facilitating the rapid development of drug resistance. frontiersin.org
| Epigenetic Mechanism | Effect on Gene | Consequence for Rucaparib Therapy |
| BRCA1 Promoter Hypermethylation | Transcriptional silencing of BRCA1 | Sensitivity |
| BRCA1 Promoter Demethylation | Reactivation of BRCA1 expression | Resistance |
| Loss of RAD51C Promoter Methylation | Reactivation of RAD51C expression | Resistance |
Functional Restoration of DNA Repair Pathways
The overarching theme of many resistance mechanisms is the functional restoration of the homologous recombination repair (HRR) pathway. frontiersin.orgfrontiersin.org This restoration allows cancer cells to effectively repair the DNA double-strand breaks induced by PARP inhibition, thus overcoming the synthetic lethality. frontiersin.orgaacrjournals.org
This functional restoration is not limited to the reversal of the primary genetic or epigenetic defect. Other alterations can compensate for the initial HRD. For example, the loss of proteins that antagonize HR, such as 53BP1, can lead to the partial restoration of DNA end resection and subsequent HR, even in the absence of functional BRCA1. oaepublish.com Similarly, deletion of components of the shieldin complex, which acts downstream of 53BP1 to promote non-homologous end joining (NHEJ), can also restore HR and confer resistance to PARP inhibitors in BRCA1-mutant cells. oaepublish.com Increased expression of RAD51, a key recombinase in the HR pathway, can also promote resistance by enhancing the cell's capacity for DNA repair. oaepublish.comaacrjournals.org
Drug Efflux Mechanisms (e.g., ABC Transporters, P-glycoprotein)
Increased drug efflux, which reduces the intracellular concentration of Rucaparib, is another significant mechanism of resistance. mdpi.comresearchgate.net This process is primarily mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govuu.nlresearchgate.netfrontiersin.orgmdpi.com
In vitro and in vivo studies have demonstrated that Rucaparib is a substrate for both P-gp and BCRP. nih.govuu.nlresearchgate.net Overexpression of these transporters can lead to the active pumping of Rucaparib out of cancer cells, thereby preventing it from reaching its nuclear target, PARP. researchgate.netresearchgate.net The expression of the genes encoding these transporters, such as ABCB1, has been shown to be upregulated in some PARP inhibitor-resistant cancer models. frontiersin.orgmdpi.com Co-administration of inhibitors of these efflux pumps, such as tariquidar (B1662512) or verapamil, has been shown to re-sensitize resistant cells to PARP inhibitors in preclinical models. researchgate.netmdpi.com This suggests that overcoming drug efflux is a potential strategy to combat Rucaparib resistance.
| Efflux Pump | Gene | Function | Impact on Rucaparib |
| P-glycoprotein (P-gp) | ABCB1 | Transports a wide range of substrates out of the cell | Reduces intracellular concentration, leading to resistance |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux transporter for various molecules | Reduces intracellular concentration, leading to resistance |
Combination Strategies and Synergistic Effects of Rucaparib Tartrate
Rationale for Combinatorial Approaches with Rucaparib (B1680265) (Tartrate)
The primary rationale for employing Rucaparib in combination therapies stems from its mechanism of action as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Rucaparib prevents the repair of these breaks, which can then escalate to more lethal double-strand breaks (DSBs) during DNA replication. medkoo.comimrpress.com This intrinsic function of Rucaparib forms the basis for two main combinatorial strategies.
The first strategy is rooted in the concept of "synthetic lethality." Tumors with pre-existing defects in homologous recombination (HR), a major pathway for repairing DSBs, are particularly vulnerable to PARP inhibition. ascopubs.orgnih.gov In these cancer cells, the inhibition of PARP-mediated SSB repair, combined with their inherent inability to repair the resulting DSBs through HR, leads to catastrophic DNA damage and cell death. ascopubs.orgnih.gov This approach is particularly relevant for cancers with mutations in genes like BRCA1 and BRCA2. nih.govmdpi.com
The second, and more broadly applicable, rationale is to use Rucaparib to potentiate the effects of DNA-damaging chemotherapeutic agents. aacrjournals.org Many conventional chemotherapy drugs induce DNA lesions that are typically repaired by pathways involving PARP. By co-administering Rucaparib, the cancer cells' ability to repair this chemotherapy-induced damage is compromised, leading to an accumulation of DNA damage and enhanced cancer cell death. mdpi.comaacrjournals.org This chemosensitization strategy aims to increase the efficacy of standard chemotherapies, potentially allowing for lower doses and reduced toxicity. aacrjournals.org
Furthermore, combination strategies are being explored to overcome or delay the development of resistance to PARP inhibitors. nih.gov By targeting multiple pathways simultaneously, it is hypothesized that the likelihood of cancer cells developing resistance mechanisms can be reduced. nih.gov Preclinical studies are investigating combinations with various targeted agents, including those that inhibit other components of the DNA damage response (DDR) pathway, to create a "BRCA-like" phenotype in tumors that are proficient in homologous recombination. dovepress.com
Combination with Radiotherapy
The combination of Rucaparib with radiotherapy is a strategy aimed at enhancing the tumor-killing effects of radiation. frontiersin.org Preclinical evidence has demonstrated that Rucaparib can act as a potent radiosensitizer across various cancer models. ecancer.orgnih.gov
Enhanced Radiosensitivity in Preclinical Models
In preclinical studies, Rucaparib has been shown to significantly increase the sensitivity of cancer cells to ionizing radiation. ecancer.org For instance, in prostate cancer cell lines, combining Rucaparib with radiation resulted in a similar cytotoxic effect with half the radiation dose, affecting both androgen-dependent and androgen-resistant lines. ecancer.org This radiosensitizing effect is not limited to one type of cancer. An in vitro experiment in a neuroblastoma model also showed a significant increase in DNA damage when Rucaparib was combined with X-radiation, allowing for a 50% reduction in the radiation dose without losing cytotoxic efficacy. ecancer.org
Further studies in cervical cancer cells revealed that the combination of Rucaparib and radiotherapy was more effective at inhibiting cell proliferation than Rucaparib alone. nih.gov Similarly, in preclinical models of neuroendocrine tumors, combining Rucaparib with radioiodinated meta-iodobenzylguanidine (¹³¹I-MIBG), a form of targeted radiotherapy, showed therapeutic potential. juniperpublishers.com The combination was found to be well-tolerated and effectively enhanced the toxicity of ¹³¹I-MIBG. juniperpublishers.com In prostate cancer cells, particularly those with TMPRSS2-ERG gene fusion and PTEN deficiency, Rucaparib demonstrated a clear benefit when combined with low dose-rate radiation, leading to decreased clonogenic survival. plos.org
Table 1: Preclinical Evidence of Rucaparib-Induced Radiosensitization
| Cancer Model | Preclinical System | Key Findings | Reference |
|---|---|---|---|
| Prostate Cancer | Cancer Cell Lines | Achieved similar cytotoxicity with half the radiation dose. Effective in both androgen-dependent and -resistant cells. | ecancer.org |
| Neuroblastoma | Cancer Cell Lines | Significantly increased DNA damage, allowing a 50% reduction in the required radiation dose. | ecancer.org |
| Cervical Cancer | Cancer Cell Lines | Combination more effectively inhibited cell proliferation compared to Rucaparib alone. | nih.gov |
| Neuroendocrine Tumors | Tumor Xenografts | Enhanced the toxicity of ¹³¹I-MIBG radiotherapy and was well-tolerated. | juniperpublishers.com |
| Prostate Cancer (TMPRSS2-ERG fusion, PTEN-deficient) | Cancer Cell Lines | Synergistic effect with low dose-rate radiation, leading to persistent DNA damage and senescence. | plos.org |
Mechanistic Insights into Radiosensitization (e.g., DNA Damage Perpetuation)
The primary mechanism by which Rucaparib sensitizes cancer cells to radiation is through the perpetuation of DNA damage. frontiersin.org Radiotherapy induces various forms of DNA damage, most critically double-strand breaks (DSBs). frontiersin.org Concurrently, it also causes a greater number of single-strand breaks (SSBs). Cells can typically repair these SSBs, but the inhibition of PARP by Rucaparib prevents this repair. frontiersin.org
Unrepaired SSBs can then be converted into more lethal DSBs during the process of DNA replication. frontiersin.org This leads to an accumulation of DNA damage that overwhelms the cell's repair capacity, ultimately resulting in cell death. frontiersin.org This process is sometimes referred to as the conversion of sublethal DNA damage into lethal damage. frontiersin.orgcancernetwork.com
Preclinical findings support this mechanism. In prostate cancer cells, the combination of Rucaparib and radiation led to a significant increase in persistent DNA damage, as measured by γH2AX and p53BP1 foci. plos.org Studies have also shown that the combination treatment induces cell cycle arrest, particularly in the G2/M phase, which is a point where cells assess DNA damage before proceeding to mitosis. nih.govresearchgate.net For instance, in cervical cancer cells, the combination of Rucaparib and radiotherapy was found to effectively induce G2/M phase arrest. nih.gov Furthermore, the radiosensitizing effect of PARP inhibitors can be most pronounced in the S-phase of the cell cycle, when DNA replication occurs, highlighting the role of converting SSBs into replication-associated DSBs. nih.gov
Synergy with Other Targeted Agents
Rucaparib's mechanism of action provides a strong rationale for combining it with other targeted therapies to achieve synergistic anti-tumor effects, particularly in cancers proficient in homologous recombination repair.
MDM2-p53 Binding Antagonists (e.g., Nutlin-3, RG7388)
In preclinical studies involving ovarian cancer cell lines with wild-type TP53, combining Rucaparib with MDM2-p53 binding antagonists like Nutlin-3 and RG7388 has shown additive to synergistic effects on growth inhibition. nih.govnih.gov These antagonists work by inhibiting the MDM2 protein, which normally targets the tumor suppressor protein p53 for degradation. Inhibition of MDM2 leads to the stabilization and activation of p53. nih.govoncotarget.com
The combination of Rucaparib with either Nutlin-3 or RG7388 led to increased cell cycle arrest and apoptosis in A2780 and IGROV-1 ovarian cancer cells. nih.govresearchgate.net Interestingly, while Nutlin-3 and RG7388 alone induced stabilization of p53 and upregulation of its downstream targets like p21WAF1 and MDM2, the addition of Rucaparib did not further enhance this p53 pathway activation. nih.govnih.gov This suggests that the observed synergy is not a result of increased p53 activity but likely stems from the combined stress of DNA damage from Rucaparib and p53-mediated cell cycle control from the MDM2 inhibitor. nih.gov Rucaparib on its own was found to have no effect on p53 stabilization or activity. nih.govresearchgate.net
Table 2: Rucaparib in Combination with MDM2-p53 Antagonists in Ovarian Cancer
| Combination Agent | Cell Lines (wild-type TP53) | Observed Effect | Mechanistic Note | Reference |
|---|---|---|---|---|
| Nutlin-3 | A2780, IGROV-1 | Synergistic growth inhibition, increased cell cycle arrest and apoptosis. | Synergy is not due to enhanced p53 pathway activation by Rucaparib. | nih.govnih.gov |
| RG7388 | A2780, IGROV-1 | Additive to synergistic growth inhibition, increased cell cycle arrest and apoptosis. | Rucaparib did not augment the p53 stabilization caused by RG7388. | nih.govnih.gov |
PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers and plays a crucial role in cell proliferation, survival, and metabolism. frontiersin.orgnih.gov A compelling rationale for combining Rucaparib with inhibitors of this pathway stems from the observation that PARP inhibition can lead to a compensatory upregulation of PI3K/mTOR signaling. frontiersin.orgplos.org
In preclinical models of small cell lung cancer (SCLC), treatment with Rucaparib or Olaparib (B1684210) led to a significant increase in the phosphorylation of key pathway proteins such as mTOR, AKT, and S6. plos.org Conversely, negative regulators of the pathway, including LKB1, were downregulated. frontiersin.orgplos.org This suggests that cancer cells may activate the PI3K/mTOR pathway as a survival response to PARP inhibition. plos.org This adaptive resistance provides a strong basis for dual targeting.
Preclinical studies have shown that combining a PI3K inhibitor, such as BKM120 (Buparlisib), with a PARP inhibitor can significantly reduce the proliferation of cancer cells, including in models of BRCA-proficient triple-negative breast cancer and BRCA1-related tumor xenografts. frontiersin.org The mechanism involves the PI3K inhibitor downregulating the expression of proteins involved in homologous recombination repair, such as BRCA1/2 and RAD51, thereby sensitizing HR-proficient cells to PARP inhibitors. frontiersin.orgnih.gov
Cell Cycle Checkpoint Inhibitors (e.g., ATR, WEE1, CHK1 Inhibitors)
A promising strategy to expand the utility of Rucaparib, especially in tumors that are proficient in homologous recombination repair (HRP), is to combine it with inhibitors of key cell cycle checkpoint kinases like ATR, CHK1, and WEE1. nih.govresearchgate.net PARP inhibition causes replication stress, which in turn activates the ATR-CHK1 signaling pathway to arrest the cell cycle and allow for DNA repair. nih.govresearchgate.net
The combination strategy is based on the concept of "induced synthetic lethality." researchgate.netresearchgate.net By using an inhibitor for ATR (e.g., VE-821), CHK1 (e.g., PF-477736), or WEE1 (e.g., MK-1775), the cell's ability to manage replication stress is compromised. nih.govresearchgate.net A key finding is that these checkpoint inhibitors also impair the process of homologous recombination repair itself. nih.govresearchgate.net This effectively transforms an HRP cancer cell into one with an HR-deficient (HRD) phenotype, making it highly vulnerable to Rucaparib. researchgate.netresearchgate.net
In preclinical studies using matched HRP and HRD cell lines, Rucaparib alone was significantly more cytotoxic to HRD cells. nih.govresearchgate.net However, when combined with ATR, CHK1, or WEE1 inhibitors, the HRP cells became highly sensitized to Rucaparib, whereas the HRD cells saw no such sensitization. nih.govresearchgate.net This confirms that the synergy is primarily driven by the inhibition of homologous recombination repair, rather than simply abrogating cell cycle checkpoints. researchgate.netresearchgate.net Rucaparib treatment was shown to induce replication stress (measured by γH2AX foci) and activate ATR, CHK1, and WEE1; the addition of their respective inhibitors blocked this response and prevented HRR (measured by RAD51 foci). nih.govresearchgate.net
Table 3: Rucaparib Synergy with Cell Cycle Checkpoint Inhibitors
| Inhibitor Target | Example Compound | Mechanism of Synergy | Effect in Preclinical Models | Reference |
|---|---|---|---|---|
| ATR | VE-821 | Induces HRD phenotype, leading to "induced synthetic lethality" with Rucaparib. | Sensitizes HR-proficient (HRP) cells to Rucaparib; no sensitization in HR-deficient (HRD) cells. Blocks HR repair. | nih.govresearchgate.netresearchgate.net |
| CHK1 | PF-477736 | Inhibits HR repair, creating an HRD phenotype that is vulnerable to PARP inhibition. | Sensitizes HRP cells to Rucaparib. Combination increases DNA damage and cytotoxicity. | nih.govresearchgate.netaacrjournals.org |
| WEE1 | MK-1775 | Causes an HRD phenotype, creating synthetic lethality with PARP inhibition. | Sensitizes HRP cancer cells and primary ovarian ascites to Rucaparib. | nih.govresearchgate.netresearchgate.net |
Preclinical Rationale for Combination with Immunotherapy (e.g., Immune Checkpoint Inhibitors)
The combination of poly(ADP-ribose) polymerase (PARP) inhibitors, such as rucaparib, with immune checkpoint inhibitors (ICIs) is grounded in a strong preclinical rationale that suggests a synergistic anti-tumor effect. researchgate.nettandfonline.comnih.govnih.gov PARP inhibitors, by inducing DNA damage, can initiate a cascade of events that transforms the tumor microenvironment from "cold" (immunologically inactive) to "hot" (immunologically active), thereby rendering it more susceptible to immunotherapy. tandfonline.comnih.gov
Preclinical studies have demonstrated that PARP inhibition leads to the accumulation of cytoplasmic DNA fragments, which activates the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway. researchgate.netnih.govaacrjournals.org This, in turn, triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines. tandfonline.comnih.gov The release of these signaling molecules enhances the recruitment and activation of cytotoxic CD8+ T cells into the tumor. portlandpress.comnih.gov
Furthermore, PARP inhibition has been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. researchgate.netaacrjournals.orgportlandpress.comdovepress.com While PD-L1 is a mechanism of immune evasion, its increased expression following PARP inhibitor treatment provides a specific target for anti-PD-1/PD-L1 antibodies, creating a clear mechanism for synergistic action. portlandpress.comaacrjournals.org This upregulation of PD-L1 appears to be a consequence of the DNA damage response and STING pathway activation. researchgate.netdovepress.com
Preclinical models provide compelling evidence for this synergy. In a syngeneic BRCA1 mutant ovarian cancer model, the combination of rucaparib with anti-PD-1 or anti-PD-L1 antibodies resulted in significantly improved survival compared to either monotherapy. ucl.ac.uk Specifically, the combination therapy led to a higher percentage of "cures," defined as undetectable tumor growth at the end of the study period. ucl.ac.uk Similar synergistic effects have been observed in preclinical models of breast cancer. aacrjournals.org It is noteworthy that some preclinical data suggest that the synergy between PARP inhibitors and PD-1/PD-L1 blockade can occur irrespective of the tumor's BRCA status. researchgate.net
The table below summarizes key findings from a preclinical study evaluating rucaparib in combination with immune checkpoint inhibitors in a BRCA1 mutant ovarian cancer model.
| Treatment Group | Median Survival Time (MST) (days) | % Cures (Undetectable Growth at Day 76) |
| Vehicle | 34 | 0% |
| Rucaparib | >76 | 56% |
| Anti-PD-1 | 76 | 40% |
| Anti-PD-L1 | 41 | 13% |
| Rucaparib + Anti-PD-1 | >76 | 100% |
| Rucaparib + Anti-PD-L1 | >76 | 88% |
| Data from a preclinical study in a syngeneic BRCA1 mutant ovarian cancer model. ucl.ac.uk |
Pharmacological and Molecular Mechanisms of Synergistic Interactions
The synergistic effects of rucaparib in combination therapies stem from its primary mechanism of action—the inhibition of PARP enzymes—and its interactions with the molecular pathways of other anticancer agents. drugbank.comnih.gov The concept of "synthetic lethality" is central to understanding these synergies, particularly in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. nih.govfrontiersin.org
In the context of chemotherapy, rucaparib has demonstrated synergistic or additive effects when combined with DNA-damaging agents like platinum compounds (e.g., carboplatin) and topoisomerase inhibitors (e.g., topotecan). nih.govkcl.ac.uk The underlying mechanism involves the potentiation of DNA damage. Chemotherapeutic agents induce DNA lesions, and rucaparib's inhibition of PARP prevents their efficient repair, leading to an accumulation of double-strand breaks and subsequent cell death. nih.govkcl.ac.uk Preclinical studies have shown that this combination results in enhanced apoptosis, DNA fragmentation, and the formation of γH2AX foci, a marker of DNA double-strand breaks. nih.gov
Beyond the well-established synergy with DNA-damaging agents, rucaparib's interactions extend to other targeted therapies. For instance, preclinical studies have explored combinations with inhibitors of key cell signaling pathways. A study combining rucaparib with MDM2 inhibitors (Nutlin-3 and RG7388) in ovarian cancer cell lines showed synergistic growth inhibition and increased apoptosis. nih.govresearchgate.net Interestingly, this synergy was not a result of enhanced p53 pathway activation, suggesting alternative or complementary mechanisms of action. nih.gov
The interaction of rucaparib with other components of the DNA damage response (DDR) network is another area of active investigation. The inhibition of PARP by rucaparib can induce replication stress, which in turn activates other DDR kinases like ATR and CHK1. ncl.ac.uk This has led to the preclinical exploration of combinations with ATR, CHK1, and WEE1 inhibitors, which have shown to be synthetically lethal in homologous recombination-proficient cancer cells by impairing the homologous recombination repair pathway. ncl.ac.uk
Furthermore, rucaparib's pharmacological profile includes off-target effects on various kinases, which may contribute to its synergistic potential. oncotarget.com For example, a low-affinity interaction with ALK has been noted, which might partially explain its increased efficacy in cancer cells with ALK alterations. oncotarget.com
The table below summarizes the synergistic interactions of rucaparib with different classes of anti-cancer agents observed in preclinical studies.
| Combination Agent Class | Example Agent(s) | Cancer Model(s) | Observed Synergistic Effect | Proposed Mechanism of Synergy |
| Platinum Agents | Carboplatin (B1684641) | Ovarian and Breast Cancer | Enhanced anti-tumor activity | Increased DNA damage requiring PARP-dependent repair. kcl.ac.uk |
| Topoisomerase Inhibitors | Topotecan (B1662842) | Ovarian Cancer | Enhanced apoptosis, DNA fragmentation, and γH2AX formation | Potentiation of chemotherapy-induced DNA damage. nih.gov |
| MDM2 Inhibitors | Nutlin-3, RG7388 | Ovarian Cancer Cell Lines | Additive to synergistic growth inhibition and increased apoptosis | Increased cell cycle arrest and apoptosis, not dependent on p53 pathway enhancement. nih.gov |
| ATR/CHK1/WEE1 Inhibitors | VE-821, PF-477736, MK-1775 | Gynecological Cancer Cells | Potentiation of rucaparib's effects in homologous recombination-proficient cells | Impairment of homologous recombination repair, leading to synthetic lethality. ncl.ac.uk |
| Immune Checkpoint Inhibitors | Anti-PD-1/PD-L1 | Ovarian and Breast Cancer | Improved survival and tumor regression | Activation of cGAS-STING pathway, increased T-cell infiltration, and upregulation of PD-L1. researchgate.netaacrjournals.orgucl.ac.uk |
Biomarkers of Response and Resistance for Rucaparib Tartrate in Preclinical Settings
Predictive Biomarkers of Sensitivity
In the preclinical evaluation of the poly(ADP-ribose) polymerase (PARP) inhibitor rucaparib (B1680265), a key focus has been the identification of biomarkers that can predict sensitivity to the drug. These biomarkers are crucial for identifying tumors that are most likely to respond to rucaparib's therapeutic effects, which are primarily centered on the concept of synthetic lethality. This principle applies to cancer cells with pre-existing defects in DNA repair pathways, making them exquisitely sensitive to the inhibition of PARP enzymes. dovepress.comeuropa.eu
Homologous Recombination Deficiency (HRD) Signatures (e.g., Genomic Instability Score, Loss of Heterozygosity)
Homologous recombination deficiency (HRD) is a state in which cells are unable to effectively repair DNA double-strand breaks through the homologous recombination repair (HRR) pathway. This deficiency is a hallmark of sensitivity to PARP inhibitors like rucaparib. frontiersin.org Preclinical studies have established that genomic scars, which are large-scale genomic alterations resulting from dysfunctional DNA repair, can serve as a predictive biomarker for rucaparib response. nih.gov
One of the most well-characterized genomic scars is Loss of Heterozygosity (LOH) . A high percentage of LOH across the tumor genome is indicative of HRD and has been associated with sensitivity to rucaparib. mdpi.comelsevier.es In preclinical models of ovarian cancer, a high LOH score was shown to correlate with response to rucaparib, particularly in tumors without BRCA mutations. elsevier.esfrontiersin.org For instance, the ARIEL2 trial's preclinical phase helped establish a cutoff for LOH that could predict rucaparib sensitivity. elsevier.es
Beyond LOH, a more comprehensive Genomic Instability Score (GIS) , which combines LOH with other genomic alterations like telomeric allelic imbalance (TAI) and large-scale state transitions (LST), has been developed to provide a more robust measure of HRD. mdpi.comunits.it A high GIS is indicative of significant genomic instability and has been shown to be a strong predictor of response to PARP inhibitors in preclinical settings. frontiersin.org Tumors with high GIS are considered to have a "BRCAness" phenotype, even in the absence of a BRCA mutation, making them susceptible to rucaparib. frontiersin.org
| Biomarker Category | Specific Biomarker | Preclinical Finding | Associated Cancers |
| HRD Signatures | Genomic Instability Score (GIS) | High GIS correlates with increased sensitivity to rucaparib. frontiersin.org | Ovarian Cancer frontiersin.org |
| Loss of Heterozygosity (LOH) | High LOH is a predictor of rucaparib response in BRCA wild-type tumors. elsevier.esfrontiersin.org | Ovarian Cancer elsevier.es |
Mutational Status of BRCA1/2 and Other HRR Genes (e.g., PALB2, RAD51C, RAD51D, ATM)
The most established predictive biomarkers for rucaparib sensitivity are mutations in the BRCA1 and BRCA2 genes . dovepress.comcrownbio.com These genes are central to the HRR pathway, and their inactivation leads to a profound HRD phenotype. worktribe.com Preclinical studies have consistently demonstrated that cell lines and xenograft models with BRCA1/2 mutations exhibit exquisite sensitivity to rucaparib. dovepress.comnih.gov
Beyond BRCA1/2, mutations in other genes involved in the HRR pathway have also been identified as predictive biomarkers of rucaparib sensitivity. These include:
PALB2 (Partner and Localizer of BRCA2): PALB2 is essential for the proper function of BRCA2 in DNA repair. mdpi.com Preclinical models with PALB2 mutations have shown sensitivity to PARP inhibitors. nih.gov
RAD51C and RAD51D: These genes are part of the RAD51 paralog complex, which is critical for the strand invasion step of homologous recombination. nih.gov Preclinical data and analyses from clinical trials have shown that mutations in RAD51C and RAD51D confer sensitivity to rucaparib. dovepress.comnih.govresearchgate.net
ATM (Ataxia-Telangiectasia Mutated): ATM is a key signaling protein that is activated by DNA double-strand breaks and initiates the DNA damage response. worktribe.com While tumors with ATM mutations have shown some sensitivity to PARP inhibitors, the response may be less pronounced compared to those with BRCA mutations. mdpi.com
| Gene | Function in HRR | Preclinical Evidence of Rucaparib Sensitivity |
| BRCA1/BRCA2 | Central to homologous recombination repair. worktribe.com | High sensitivity in mutant cell lines and xenografts. dovepress.comnih.gov |
| PALB2 | Essential for BRCA2 function. mdpi.com | Sensitivity in preclinical models with mutations. nih.gov |
| RAD51C/RAD51D | Part of the RAD51 paralog complex, crucial for strand invasion. nih.gov | Sensitivity in mutant models and association with response in clinical trial data. dovepress.comnih.govresearchgate.net |
| ATM | Key signaling protein in the DNA damage response. worktribe.com | Some sensitivity observed, though potentially less than with BRCA mutations. mdpi.com |
Epigenetic Markers (e.g., BRCA1 Promoter Hypermethylation)
Epigenetic silencing of HRR genes, particularly through promoter hypermethylation, can mimic the effect of a genetic mutation and lead to an HRD phenotype. BRCA1 promoter hypermethylation is a well-studied epigenetic marker that has been associated with sensitivity to rucaparib in preclinical models. nih.govresearchgate.net The silencing of the BRCA1 gene through methylation leads to decreased protein expression and impaired HRR function, thereby sensitizing cancer cells to PARP inhibition. nih.govbiorxiv.org
Preclinical studies in ovarian cancer have shown that cell lines with BRCA1 promoter hypermethylation are more sensitive to rucaparib. nih.gov Furthermore, it has been demonstrated that the extent of methylation, specifically homozygous or hemizygous methylation of the BRCA1 promoter, is a strong predictor of clinical response to rucaparib. nih.gov This suggests that quantitative analysis of BRCA1 methylation could be a valuable tool for patient selection.
Expression Levels of DNA Repair Proteins (e.g., PARP1)
The expression level of the drug's target, PARP1 , can also influence sensitivity to rucaparib. Preclinical studies have shown that rucaparib's cellular uptake and retention are linked to PARP1 expression levels. nih.gov Higher PARP1 expression has been correlated with increased uptake of radiolabeled rucaparib in cancer cells. nih.gov In some preclinical models, increased PARP1 activity has been observed in BRCA2-mutant cells, which could contribute to their heightened sensitivity to PARP inhibition. nih.gov
Conversely, some studies suggest that the relationship between PARP1 expression and sensitivity might be complex and context-dependent. mdpi.com However, the general principle is that the presence of the PARP1 target is a prerequisite for rucaparib's mechanism of action, which involves both catalytic inhibition and PARP trapping. mdpi.comnih.gov
Association with Platinum Sensitivity in In vitro Models
A strong correlation between sensitivity to platinum-based chemotherapy and sensitivity to PARP inhibitors like rucaparib has been observed in preclinical models. aacrjournals.orgnih.gov Platinum agents work by inducing DNA crosslinks, which are repaired by the HRR pathway. Therefore, cells with a deficient HRR pathway are sensitive to both platinum agents and PARP inhibitors.
In vitro studies using panels of ovarian cancer cell lines have demonstrated a statistically significant positive correlation between the IC50 values for rucaparib and carboplatin (B1684641). aacrjournals.org This suggests that preclinical platinum sensitivity can serve as a surrogate marker for HRD and predict response to rucaparib. aacrjournals.orgdovepress.com This association has been a key factor in the clinical development of PARP inhibitors, where they have shown significant efficacy in patients with platinum-sensitive recurrent ovarian cancer. dovepress.com
Pharmacodynamic Biomarkers of Rucaparib (Tartrate) Activity
Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response. For rucaparib, these biomarkers are crucial for confirming its mechanism of action in preclinical models.
A primary pharmacodynamic effect of rucaparib is the inhibition of PARP enzymatic activity . This can be measured by assessing the levels of poly(ADP-ribose) (PAR) in cells or tissues. researchgate.netresearchgate.net Preclinical studies have shown that rucaparib leads to a dose-dependent decrease in PAR levels, indicating successful target engagement. researchgate.netmdpi.com
Another key pharmacodynamic marker is the formation of γ-H2AX foci . γ-H2AX is a phosphorylated form of the histone H2AX and is a well-established marker of DNA double-strand breaks. nih.govjuniperpublishers.com By inhibiting PARP, rucaparib prevents the repair of single-strand breaks, which then collapse into double-strand breaks during DNA replication. aacrjournals.org This leads to a significant increase in the formation of γ-H2AX foci, which can be visualized and quantified using immunofluorescence. nih.govresearchgate.net
Furthermore, the inhibition of PARP by rucaparib disrupts the recruitment of other DNA repair proteins to sites of damage. For example, a reduction in the formation of RAD51 foci following rucaparib treatment can indicate a disruption of the HRR pathway, particularly in HR-proficient cells. juniperpublishers.comresearchgate.net
| Biomarker | Biological Effect of Rucaparib | Method of Detection |
| Poly(ADP-ribose) (PAR) | Inhibition of PARP enzymatic activity. researchgate.net | ELISA, Western Blot researchgate.netresearchgate.net |
| γ-H2AX foci | Accumulation of DNA double-strand breaks. nih.gov | Immunofluorescence nih.govresearchgate.net |
| RAD51 foci | Disruption of homologous recombination repair. juniperpublishers.com | Immunofluorescence juniperpublishers.comresearchgate.net |
Measurement of PARylation Inhibition
A primary pharmacodynamic biomarker for rucaparib is the inhibition of PARP enzymatic activity, which leads to a reduction in poly(ADP-ribose) (PAR) formation, a process known as PARylation. aacrjournals.orgnih.gov
Mechanism of Action: PARP enzymes, particularly PARP-1 and PARP-2, are essential for DNA repair. europa.eu When DNA single-strand breaks occur, PARP is activated and synthesizes PAR chains, which in turn recruit other DNA repair proteins. Rucaparib inhibits this catalytic activity. nih.goveuropa.eu
Preclinical Assays: In preclinical studies, the inhibition of PARylation is a direct measure of rucaparib's target engagement. For instance, in A549 cells, co-treatment with rucaparib was shown to dramatically suppress PAR formation. frontiersin.org Similarly, in colorectal cancer cell lines, rucaparib reduced PAR levels both as a single agent and in combination with other drugs. researchgate.net This inhibition of PARP activity can be quantified using methods like enzyme-linked immunosorbent assays (ELISAs) or immunofluorescence to measure PAR levels in cells or tumor tissues from xenograft models. researchgate.net Preclinical research has demonstrated that a single oral dose of rucaparib can inhibit PARP activity in xenografts for an extended period, even after the drug is cleared from the bloodstream. mdpi.com
DNA Damage Markers (e.g., γH2AX Foci)
The inhibition of PARP by rucaparib leads to an accumulation of unrepaired single-strand DNA breaks, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. The formation of these DSBs is a key aspect of the synthetic lethality induced by PARP inhibitors in cells with deficient homologous recombination (HR) repair.
γH2AX as a Biomarker: A well-established biomarker for DNA DSBs is the phosphorylation of the histone variant H2AX, resulting in γH2AX. mdpi.comnih.gov The formation of distinct nuclear foci of γH2AX can be visualized and quantified using immunofluorescence microscopy.
Preclinical Findings: Numerous preclinical studies have demonstrated that rucaparib treatment leads to a significant increase in γH2AX foci in cancer cell lines. nih.govnih.gov For example, in ovarian cancer cell lines, rucaparib treatment resulted in a substantial increase in γH2AX foci, with a more pronounced effect in cells with deficient BRCA2. nih.gov This indicates a greater level of DNA damage in cells that lack a functional HR repair pathway. nih.gov The increase in γH2AX foci has been observed across various cancer types in preclinical models, including atypical teratoid rhabdoid tumors. nih.gov Combination treatments, such as rucaparib with radiation, have been shown to further enhance the formation of γH2AX foci. nih.govaacrjournals.org
Table 1: Preclinical Studies on Rucaparib and DNA Damage Markers
| Cell Line Type | Treatment | Observed Effect on γH2AX Foci | Reference |
| Ovarian Cancer (PEO1, BRCA2 mutant) | Rucaparib | 27.6-fold increase at 1 hour | nih.gov |
| Ovarian Cancer (SKOV3, BRCA wild-type) | Rucaparib | 27.1-fold increase at 1 hour | nih.gov |
| Atypical Teratoid Rhabdoid Tumor (BT16) | Rucaparib | Significant increase | nih.gov |
| Non-Small Cell Lung Cancer (A549) | Rucaparib + KP372-1 | Dramatic increase | frontiersin.org |
Biomarkers of Acquired Resistance
Despite initial responses, tumors can develop resistance to rucaparib. Preclinical models have been instrumental in identifying the underlying molecular mechanisms.
Secondary Mutations: One of the most well-documented mechanisms of acquired resistance is the emergence of secondary or reversion mutations in genes of the HR pathway, such as BRCA1, BRCA2, RAD51C, and RAD51D. d-nb.infofrontiersin.org These mutations can restore the open reading frame of the gene, leading to the production of a functional protein and thereby restoring HR repair capacity.
Epigenetic Changes: Epigenetic alterations, such as the loss of BRCA1 promoter methylation, can also lead to the re-expression of a functional BRCA1 protein and confer resistance to rucaparib. bjmo.beescholarship.org Preclinical studies have shown that the methylation status of all BRCA1 copies is associated with the sensitivity to rucaparib. d-nb.info
Drug Efflux Pumps: Increased expression of drug efflux transporters, such as those from the ATP Binding Cassette (ABC) subfamily, has been implicated in resistance to PARP inhibitors by actively pumping the drug out of the cancer cells. frontiersin.org
PARP1 Mutations: Although less common, mutations in the PARP1 gene itself can alter the binding of rucaparib, thereby reducing its inhibitory effect and trapping ability. d-nb.info
Methodologies for Biomarker Discovery and Validation in Preclinical Models
The identification and validation of predictive biomarkers for rucaparib response and resistance rely on a variety of preclinical models and advanced analytical techniques. crownbio.com
In Vitro Models:
Cell Lines: Cancer cell lines with known genetic backgrounds (e.g., with or without BRCA mutations) are fundamental tools for initial high-throughput screening and mechanistic studies. nih.govembopress.org
Patient-Derived Organoids (PDOs): These three-dimensional culture systems more accurately represent the biology of human tumors and are valuable for studying patient-specific drug responses. crownbio.com
In Vivo Models:
Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue into immunodeficient mice, provide a clinically relevant platform for validating cancer biomarkers and investigating drug resistance mechanisms in a whole-organism context. crownbio.comaacrjournals.org
Advanced Analytical Techniques:
Genomic and Transcriptomic Profiling: Next-generation sequencing (NGS) is used to identify mutations, copy number alterations, and gene expression changes associated with sensitivity or resistance. nih.govannualreviews.org
Functional Genomic Screens: Techniques like RNA interference (RNAi) and CRISPR-Cas9 screens can systematically identify genes that, when silenced, confer sensitivity or resistance to rucaparib. embopress.org
Proteomics and Metabolomics: These approaches can identify changes in protein expression and metabolic pathways that contribute to the drug response.
Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) from blood samples is a non-invasive method to detect resistance-conferring mutations, such as BRCA reversion mutations, in real-time. embopress.orgnih.gov
Compound List
| Compound Name |
| Rucaparib |
| Rucaparib (Tartrate) |
| Olaparib (B1684210) |
| Niraparib |
| Talazoparib |
| Veliparib (B1684213) |
| Irinotecan |
| Temozolomide (TMZ) |
| Doxorubicin |
| Cytarabine |
| Cisplatin |
| Carboplatin |
| Paclitaxel |
| Bevacizumab |
| Cediranib |
| AZD5305 |
| AZD9574 |
| KP372-1 |
| Myricetin |
| Selumetinib |
| Trametinib |
| Dabrafenib |
| Vemurafenib |
| Enzalutamide |
| Abiraterone |
| β-lapachone |
Biomarkers of Rucaparib Efficacy and Resistance in Preclinical Research
An in-depth look at the molecular indicators that predict response and resistance to the PARP inhibitor rucaparib in laboratory settings.
In the development of targeted cancer therapies like rucaparib (tartrate), a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, the identification of reliable biomarkers is paramount. nih.gov These biological indicators, studied extensively in preclinical models such as cell lines and animal studies, are essential for predicting which tumors will respond to the drug and for understanding the mechanisms that drive resistance. crownbio.com
Measuring the Direct Effect: PARylation Inhibition
A key pharmacodynamic biomarker for rucaparib is its ability to inhibit the enzymatic activity of PARP, a process that results in a decrease in the formation of poly(ADP-ribose) (PAR) chains, a phenomenon known as PARylation. aacrjournals.orgnih.gov
PARP enzymes, particularly PARP-1 and PARP-2, play a critical role in the repair of DNA single-strand breaks. europa.eu Upon detecting a break, PARP becomes activated and synthesizes PAR chains, which then recruit other essential DNA repair proteins. Rucaparib functions by blocking this catalytic activity. nih.goveuropa.eu In preclinical investigations, the degree of PARylation inhibition serves as a direct measure of how well rucaparib is engaging its target. For example, studies in non-small cell lung cancer (A549) cells demonstrated that treatment with rucaparib significantly suppressed the formation of PAR. frontiersin.org Similar findings were observed in colorectal cancer cell lines, where rucaparib effectively reduced PAR levels, both when used alone and in combination with other anticancer agents. researchgate.net The inhibition of PARP activity can be precisely quantified using techniques like enzyme-linked immunosorbent assays (ELISAs) or immunofluorescence to measure PAR levels within cells or in tumor tissues from animal models. researchgate.net Notably, preclinical research has shown that even a single oral dose of rucaparib can sustain the inhibition of PARP activity in tumor xenografts for an extended duration, long after the drug is no longer detectable in the bloodstream. mdpi.com
Gauging DNA Damage: The Role of γH2AX Foci
By inhibiting PARP, rucaparib leads to an accumulation of unrepaired single-strand DNA breaks. During the process of DNA replication, these breaks can be converted into more lethal double-strand breaks (DSBs). The formation of these DSBs is a cornerstone of the "synthetic lethality" mechanism, where PARP inhibitors are particularly effective against cancer cells that have a pre-existing deficiency in homologous recombination (HR) repair.
A widely accepted biomarker for the presence of DNA DSBs is the phosphorylation of a histone protein variant called H2AX, which then becomes known as γH2AX. mdpi.comnih.gov The formation of distinct clusters, or foci, of γH2AX within the cell nucleus can be visualized and counted using immunofluorescence microscopy.
A wealth of preclinical evidence confirms that treatment with rucaparib causes a significant increase in γH2AX foci in cancer cells. nih.govnih.gov For instance, in studies using ovarian cancer cell lines, rucaparib treatment led to a dramatic rise in γH2AX foci, an effect that was even more pronounced in cells with a defective BRCA2 gene. nih.gov This suggests a higher level of DNA damage in cells that are already compromised in their ability to repair DNA through the HR pathway. nih.gov The induction of γH2AX foci by rucaparib has been consistently observed across various cancer types in preclinical models, including in rare and aggressive brain tumors known as atypical teratoid rhabdoid tumors. nih.gov Furthermore, combining rucaparib with other treatments, such as radiation, has been shown to further amplify the formation of γH2AX foci, indicating an even greater level of DNA damage. nih.govaacrjournals.org
Table 1: Preclinical Studies on Rucaparib and DNA Damage Markers
| Cell Line Type | Treatment | Observed Effect on γH2AX Foci | Reference |
| Ovarian Cancer (PEO1, BRCA2 mutant) | Rucaparib | 27.6-fold increase at 1 hour | nih.gov |
| Ovarian Cancer (SKOV3, BRCA wild-type) | Rucaparib | 27.1-fold increase at 1 hour | nih.gov |
| Atypical Teratoid Rhabdoid Tumor (BT16) | Rucaparib | Significant increase | nih.gov |
| Non-Small Cell Lung Cancer (A549) | Rucaparib + KP372-1 | Dramatic increase | frontiersin.org |
Understanding Resistance: Biomarkers of Acquired Resistance
While many tumors initially respond to rucaparib, some can develop resistance over time. Preclinical models have been pivotal in uncovering the molecular changes that allow cancer cells to evade the effects of the drug.
One of the most common mechanisms of acquired resistance involves secondary or "reversion" mutations in genes of the HR pathway, including BRCA1, BRCA2, RAD51C, and RAD51D. d-nb.infofrontiersin.org These genetic changes can restore the correct sequence of the gene, enabling the cancer cell to once again produce a functional protein and thereby regain its ability to repair DNA through homologous recombination.
Epigenetic modifications, which are changes that affect gene activity without altering the DNA sequence itself, can also drive resistance. For example, the removal of a chemical tag (a process called demethylation) from the promoter region of the BRCA1 gene can lead to the re-expression of the functional BRCA1 protein, rendering the tumor resistant to rucaparib. bjmo.beescholarship.org Preclinical research has indicated that the methylation status of all copies of the BRCA1 gene within a tumor is linked to its sensitivity to the drug. d-nb.info
In some cases, cancer cells can become resistant by increasing the expression of drug efflux pumps. These are proteins located on the cell surface that can actively pump rucaparib out of the cell, preventing it from reaching its target. frontiersin.org
While less frequent, mutations in the PARP1 gene itself can also occur. These mutations can alter the structure of the PARP1 protein in a way that prevents rucaparib from binding effectively, thus diminishing its inhibitory action. d-nb.info
Discovering and Validating Biomarkers: Methodologies in Preclinical Research
The discovery and confirmation of biomarkers for rucaparib response and resistance depend on a range of sophisticated preclinical models and analytical technologies. crownbio.com
In Vitro Models:
Cell Lines: Cancer cell lines with well-defined genetic characteristics, such as the presence or absence of BRCA mutations, are foundational tools for initial drug screening and for dissecting the molecular mechanisms of action. nih.govembopress.org
Patient-Derived Organoids (PDOs): These are miniature, three-dimensional versions of a patient's tumor grown in the lab. They more closely mimic the complexity of human tumors and are invaluable for studying how individual patients might respond to a drug. crownbio.com
In Vivo Models:
Patient-Derived Xenografts (PDXs): PDX models are created by implanting a small piece of a patient's tumor into an immunodeficient mouse. These "mouse avatars" provide a highly relevant system for validating cancer biomarkers and for studying the development of drug resistance within a living organism. crownbio.comaacrjournals.org
Advanced Analytical Techniques:
Genomic and Transcriptomic Profiling: Technologies like next-generation sequencing (NGS) are used to comprehensively analyze a tumor's DNA and RNA, allowing researchers to identify mutations, changes in gene copy number, and alterations in gene expression that are associated with sensitivity or resistance to rucaparib. nih.govannualreviews.org
Functional Genomic Screens: Using powerful tools like RNA interference (RNAi) and CRISPR-Cas9, scientists can systematically turn off thousands of genes one by one to pinpoint those that play a critical role in the response to rucaparib. embopress.org
Proteomics and Metabolomics: These approaches allow for the large-scale study of proteins and metabolites, respectively, to identify changes in cellular pathways that contribute to how a tumor responds to the drug.
Liquid Biopsies: This non-invasive technique involves analyzing circulating tumor DNA (ctDNA) from a simple blood sample. It allows for the real-time monitoring of a tumor's genetic makeup and can be used to detect the emergence of resistance-conferring mutations, such as BRCA reversion mutations, as they arise. embopress.orgnih.gov
Structure Activity Relationship Sar and Medicinal Chemistry of Rucaparib Tartrate Analogs
Identification of Key Pharmacophores for PARP Inhibition
The foundational structure of Rucaparib (B1680265) and its analogs contains specific chemical moieties, known as pharmacophores, that are crucial for their inhibitory action against PARP enzymes. A key component is the benzimidazole (B57391) carboxamide group, which serves as a mimic of the nicotinamide (B372718) portion of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of PARP. ref.ac.ukcsic.esplos.orgnih.gov The tricyclic ring system of Rucaparib helps to rigidly hold the carboxamide in an "anti" conformation, which has been shown to increase potency. nih.govresearchgate.net
The core pharmacophoric elements essential for PARP inhibition include:
Aromatic ring system: This feature, exemplified by the benzimidazole group in Rucaparib, engages in π-π stacking interactions with amino acid residues like Tyrosine 907 in the PARP active site. biorxiv.org
Carboxamide moiety: This group is critical for forming hydrogen bonds within the active site, mimicking the interactions of the natural substrate, NAD+. nih.govacs.org
A constrained conformation: Maintaining the carboxamide group in an anti-conformation relative to the aromatic ring through a rigid ring structure enhances the binding affinity and potency of the inhibitor. nih.govresearchgate.net
Ligand-Protein Interaction Studies (e.g., Crystallography, Molecular Docking)
The precise interactions between Rucaparib and the PARP enzyme have been elucidated through advanced techniques like X-ray crystallography and molecular docking. rcsb.orgrcsb.orgpdbj.org These studies have provided a detailed map of the binding site and the key molecular interactions that underpin Rucaparib's inhibitory activity.
Crystal structures of the human PARP-1 catalytic domain in complex with Rucaparib reveal that the inhibitor binds to the nicotinamide-binding site of the enzyme. rcsb.orgpdbj.org The benzamide (B126) substructure of Rucaparib mimics the nicotinamide moiety of the PARP1 substrate, NAD+. csic.es This mimicry facilitates key hydrogen bonding and π-stacking interactions with the amino acid residues in the active site, including a π-π stacking interaction with Tyr907. csic.esbiorxiv.org
Molecular docking studies have further corroborated these findings and have been instrumental in understanding the binding modes of various Rucaparib analogs. csic.esresearchgate.netaacrjournals.orgnih.gov For instance, docking analyses have helped to rationalize the differential activities of Rucaparib and its metabolites, such as M324, by highlighting differences in their interactions with target kinases. csic.esbiorxiv.org These computational models provide a virtual framework for predicting the binding affinity and orientation of novel derivatives, thereby guiding the design of more potent and selective inhibitors.
| Technique | Key Findings | PDB ID |
| X-ray Crystallography | Revealed the binding of Rucaparib to the catalytic domain of human PARP-1. rcsb.orgrcsb.orgpdbj.org | 6VKK rcsb.orgpdbj.org, 4RV6 rcsb.org |
| X-ray Crystallography | Showed the complex of human tankyrase 2 with Rucaparib. pdbj.org | 4BJC pdbj.org |
| Molecular Docking | Explained the differential activity profiles of Rucaparib and its metabolite M324. biorxiv.org | N/A |
| Molecular Docking | Showed Rucaparib's binding profile with N-WASP protein. aacrjournals.org | N/A |
Optimization Strategies for Potency and Selectivity (Preclinical)
Preclinical optimization of Rucaparib analogs has focused on enhancing their potency against PARP enzymes while improving selectivity to minimize off-target effects. A significant strategy involved the development of a phosphate (B84403) salt of an earlier analog, AG14447, which resulted in AG014699 (Rucaparib). This modification improved pharmacological properties and demonstrated equal effectiveness at a lower dose in vivo. plos.orgnih.gov
Studies have shown that while Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3, it is less selective compared to other PARP inhibitors like veliparib (B1684213) and niraparib. rcsb.orgnih.gov However, it is more potent than these two in inhibiting PARP-1. rcsb.orgnih.gov The trapping of PARP enzymes on DNA is another crucial aspect of its mechanism. The ability of a PARP inhibitor to trap the PARP-DNA complex is correlated with its cytotoxicity. frontiersin.org Rucaparib has demonstrated a durable PARP inhibition, which is a unique feature compared to other approved PARP inhibitors like olaparib (B1684210) and niraparib. mdpi.com This sustained inhibition could have implications for its therapeutic efficacy and scheduling in combination therapies. mdpi.com
Preclinical studies have also explored the effects of Rucaparib in combination with other agents and in different genetic contexts. For example, Rucaparib has been shown to sensitize cancer cells to radiation and other chemotherapeutic agents. plos.orgresearchgate.net Its activity has been confirmed in cell lines with mutations in BRCA genes and other genes involved in homologous recombination repair, validating the principle of synthetic lethality. nih.govdovepress.com
Design, Synthesis, and In vitro Evaluation of Novel Rucaparib (Tartrate) Derivatives
The quest for improved PARP inhibitors has led to the design, synthesis, and in vitro evaluation of numerous Rucaparib derivatives. These efforts aim to enhance potency, selectivity, and pharmacokinetic properties. One approach involves modifying the core scaffold to explore new chemical space. For example, novel PARP-1 inhibitors have been developed based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold. nih.gov
Another strategy focuses on creating derivatives with specific properties, such as improved brain penetration. tandfonline.com For instance, benzodiazepine (B76468) derivatives of PARP-1 inhibitors have been synthesized and shown to have better brain permeability than Rucaparib. tandfonline.com Additionally, radiolabeled analogs of Rucaparib have been developed for use as theranostic agents, combining diagnostic imaging and targeted radiotherapy. rug.nlosti.govnih.gov
| Derivative Type | Objective | Key Findings |
| Benzodiazepine derivatives | Improved brain penetration | Compound H52 showed a significantly higher brain-to-plasma ratio compared to Rucaparib. tandfonline.com |
| Radiolabeled analogs | Theranostic applications | [123I]GD1 showed potential as a theragnostic agent for pancreatic cancer. rug.nl |
| 1H-Thieno[3,4-d]imidazole-4-carboxamide scaffold | Novel PARP-1 inhibitors | Some compounds showed potent inhibitory activity. nih.gov |
| Aryl substituted indole-1,3,4-thiadiazole derivatives | Anticancer agents | Compounds 10a, 10b, and 10c displayed significant cytotoxic activity. tandfonline.com |
| Transferrin receptor-targeted conjugate | Glioblastoma treatment | T7-SN-38-Rucaparib conjugate designed for targeted delivery. mdpi.com |
Computational Approaches in SAR (e.g., QSAR, In Silico ADMET Prediction)
Computational methods play a pivotal role in modern drug discovery, and the development of Rucaparib analogs is no exception. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net By building predictive QSAR models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted potency for synthesis and experimental testing. researchgate.net
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational approach. researchgate.netnih.gov These methods use computer models to estimate the pharmacokinetic and toxicological properties of drug candidates at an early stage of development. This allows for the early identification of compounds with potential liabilities, such as poor absorption or high toxicity, saving time and resources. researchgate.netnih.gov For example, in silico ADMET studies have been used to suggest that some newly synthesized PARP-1 inhibitors could have enhanced anticancer activity. researchgate.net
Molecular dynamics simulations and free energy perturbation calculations are more advanced computational techniques that provide deeper insights into the dynamic behavior of ligand-protein interactions and the molecular basis of binding affinity. researchgate.net These methods have been employed to study the binding of inhibitors to PARP-1 and to guide the design of novel compounds with improved properties. researchgate.net
Pharmacology of Rucaparib Tartrate in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., Rodents)
Preclinical studies in animal models have been crucial in characterizing the ADME properties of rucaparib (B1680265).
Distribution: In vivo studies using mouse xenograft models of human cancer have demonstrated that rucaparib effectively distributes to and is retained in tumor tissues. nih.govdrugbank.com Following administration to mice bearing Capan-1 tumor xenografts, rucaparib accumulated and was retained in the tumors for an extended period. nih.gov Specifically, PARP activity in these tumors remained inhibited for seven days after a single dose. drugbank.comnih.gov This prolonged retention in the target tissue is a key pharmacodynamic feature.
Quantitative whole-body autoradiography studies in rats using radiolabeled ([14C]) rucaparib camsylate indicated that the compound distributes to various tissues. nih.gov A notable finding from these studies was the binding of rucaparib in pigmented tissues, which may be relevant to understanding some clinical observations. nih.gov In Capan-1 tumor-bearing mice, while the major metabolite M324 could reach higher concentrations in plasma than the parent drug, its concentration within the tumor cells was lower. researchgate.net Nevertheless, M324 was still detectable in mice tumor cells two days after oral administration. researchgate.net
Pharmacokinetic data from mice also revealed that while plasma levels of rucaparib were undetectable 4 hours after administration, intratumoral levels persisted for at least 48 hours. plos.org
Metabolic Pathways and Enzyme Identification (e.g., CYP2D6, CYP1A2, CYP3A4, Glucuronidation)
The metabolism of rucaparib has been characterized through in vitro studies, primarily using human liver microsomes.
Rucaparib is metabolized principally by Cytochrome P450 (CYP) isoenzyme 2D6. oncologynewscentral.com To a lesser extent, CYP1A2 and CYP3A4 also contribute to its metabolism. oncologynewscentral.comfrontiersin.org In vitro studies using human liver microsomes further detailed that CYP1A2 and CYP3A were involved in the metabolism of rucaparib to its major metabolite, M324. researchgate.net
The primary metabolic pathways identified for rucaparib include oxidation and N-demethylation. researchgate.net The most significant metabolite produced is M324, which is an oxidative deamination product. researchgate.net This metabolite, however, is substantially less potent than the parent compound, rucaparib.
Table 1: Key Enzymes Involved in Rucaparib Metabolism (In Vitro)
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |
|---|---|---|
| Cytochrome P450 | CYP2D6 | Primary metabolizing enzyme oncologynewscentral.com |
| Cytochrome P450 | CYP1A2 | Minor metabolic pathway oncologynewscentral.comresearchgate.net |
| Cytochrome P450 | CYP3A4 | Minor metabolic pathway oncologynewscentral.comfrontiersin.org |
Preclinical Pharmacokinetics (e.g., Half-life, Clearance, Volume of Distribution, Tissue Distribution)
Preclinical pharmacokinetic studies in rodent models have provided foundational data on the behavior of rucaparib in vivo.
In a study involving rats administered a 20 mg/kg oral dose of rucaparib, specific pharmacokinetic parameters were determined. frontiersin.org The maximum plasma concentration (Cmax) was observed, and the time to reach this peak (Tmax) was measured, along with the plasma clearance (CLz/F). frontiersin.org In Capan-1 tumor-bearing mice, parent rucaparib was detectable in the plasma for up to 4 hours after oral administration of 50–150 mg/kg. nih.gov
A key finding in mice is the rapid accumulation and prolonged retention of rucaparib in tumor cells. nih.govresearchgate.net This leads to sustained PARP inhibition for several days after a single dose, a characteristic that supports intermittent dosing schedules in preclinical efficacy studies. nih.gov Mouse plasma and tumor concentrations of rucaparib were found to increase with the administered dose. researchgate.net
Table 2: Pharmacokinetic Parameters of Rucaparib in Rats (20 mg/kg, Oral Administration)
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cmax | 338.3 ± 103.7 | ng/mL |
| Tmax | 1.9 ± 0.5 | h |
| AUC(0-t) | 2087.0 ± 543.6 | h*ng/mL |
| AUC(0-∞) | 2133.0 ± 553.4 | h*ng/mL |
| t1/2 | 4.3 ± 1.1 | h |
| CLz/F | 9.7 ± 2.5 | L/h/kg |
Data derived from a study in male Sprague-Dawley rats. frontiersin.org
Drug-Drug Interaction Profiles (Preclinical, e.g., CYP Enzyme Inhibition/Induction, Efflux Pump Interactions)
The potential for rucaparib to engage in drug-drug interactions has been extensively evaluated in preclinical in vitro models.
CYP Enzyme Interactions: In vitro studies using human liver microsomes have shown that rucaparib can inhibit several CYP enzymes. nih.gov It is a moderate inhibitor of CYP1A2 and a weak inhibitor of CYP2C9, CYP2C19, and CYP3A. nih.govnih.gov Specifically, the inhibition constant (Ki) values were determined to be 9.3 µM for CYP1A2 and 17.1 µM for CYP2C19. nih.gov For CYP2C9, rucaparib exhibited mixed inhibition. nih.gov In contrast, no significant inhibition of CYP2D6 was observed up to a concentration of 25 µM. nih.gov In cultured human hepatocytes, rucaparib demonstrated concentration-dependent induction of CYP1A2 mRNA. nih.gov
Efflux Pump and Transporter Interactions: In vitro assays indicate that rucaparib is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). oncologynewscentral.com Furthermore, rucaparib itself acts as an inhibitor of several important drug transporters. It is an inhibitor of P-gp, with a half-maximal inhibitory concentration (IC50) of 169 µM. nih.gov Studies also identified rucaparib as an inhibitor of the transporters MATE1, MATE2-K, OCT1, and OCT2. nih.govresearchgate.net
Table 3: In Vitro Drug-Drug Interaction Profile of Rucaparib
| Interaction Type | Target | Result |
|---|---|---|
| CYP Inhibition | CYP1A2 | Moderate Inhibitor (Ki = 9.3 µM) nih.gov |
| CYP2C9 | Weak, Mixed-type Inhibitor nih.gov | |
| CYP2C19 | Weak Inhibitor (Ki = 17.1 µM) nih.gov | |
| CYP3A | Weak Inhibitor nih.govnih.gov | |
| CYP2D6 | No significant inhibition nih.gov | |
| CYP Induction | CYP1A2 | Concentration-dependent induction nih.gov |
| Transporter Substrate | P-glycoprotein (P-gp) | Substrate oncologynewscentral.com |
| BCRP | Substrate oncologynewscentral.com | |
| Transporter Inhibition | P-glycoprotein (P-gp) | Inhibitor (IC50 = 169 µM) nih.gov |
| MATE1, MATE2-K | Inhibitor nih.gov | |
| OCT1, OCT2 | Inhibitor nih.gov |
Advanced Research Methodologies and Future Directions in Rucaparib Tartrate Studies
Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
Omics technologies provide a global, high-throughput view of the molecular underpinnings of a biological system. Their application in Rucaparib (B1680265) research is crucial for dissecting its mechanism of action, identifying biomarkers of response and resistance, and understanding its metabolic fate.
Genomics: Genomic profiling of tumors is fundamental to identifying patients who may benefit from Rucaparib. Beyond the well-established BRCA1/2 mutations, genomic analyses from studies like the Phase II TRITON2 trial have explored the response to Rucaparib in patients with metastatic castration-resistant prostate cancer (mCRPC) harboring alterations in a wider range of DNA damage repair (DDR) genes, such as ATM, CDK12, CHEK2, PALB2, and FANCA. institut-curie.orgelsevierpure.com These genomic-driven studies are essential for expanding the utility of Rucaparib to a broader patient population. Furthermore, post-treatment genomic analysis can reveal acquired resistance mechanisms, such as reversion mutations in BRCA genes that restore their function.
Transcriptomics: Gene expression profiling (transcriptomics) has been instrumental in developing predictive biomarkers for Rucaparib. In one study, researchers used a machine learning approach based on the gene expression profiles of cancer cell lines treated with the PARP inhibitor olaparib (B1684210) to create a predictive signature. medrxiv.org This signature was then successfully validated for its ability to predict, with high accuracy, the sensitivity and resistance of cell lines to Rucaparib, demonstrating the power of transcriptomics in creating cross-applicable predictive models. medrxiv.org
Proteomics: Proteomics and phosphoproteomics, the large-scale study of proteins and their phosphorylation states, offer deep insights into the cellular signaling pathways affected by Rucaparib. In a study on triple-negative breast cancer (TNBC), these techniques were used to analyze the synergistic effects of Rucaparib combined with IB-DNQ, a drug activated by the NQO1 enzyme. nih.gov The analysis revealed that the combination treatment led to significant changes in protein phosphorylation, including increased phosphorylation of histone H2AX, a marker of DNA damage. nih.gov This approach helps to elucidate the complex molecular mechanisms underlying drug synergy and identify new therapeutic targets.
| Omics Technology | Application in Rucaparib Research | Key Findings |
|---|---|---|
| Genomics | Identifying patient populations with non-BRCA DDR gene alterations responsive to Rucaparib. | Responses observed in mCRPC patients with alterations in PALB2, FANCA, BRIP1, and RAD51B. institut-curie.org |
| Transcriptomics | Developing gene expression signatures to predict sensitivity to PARP inhibitors. | A machine learning-derived signature accurately predicted Rucaparib response in cell lines. medrxiv.org |
| Proteomics | Analyzing cellular pathway changes in response to Rucaparib combination therapy. | Combination with IB-DNQ increased DNA damage markers (γH2AX phosphorylation) in TNBC cells. nih.gov |
| Metabolomics | Characterizing the metabolic pathways and byproducts of Rucaparib. | Identified oxidation and N-demethylation as major pathways and M324 as the most abundant metabolite. nih.gov |
CRISPR/Cas9-Based Genetic Screens for Synthetic Lethality and Resistance Mechanisms
The CRISPR/Cas9 gene-editing tool has revolutionized functional genomics. Genome-wide CRISPR screens are a powerful, unbiased method to identify genes that, when knocked out, either sensitize or cause resistance to a drug, revealing novel synthetic lethal interactions and resistance pathways.
In the context of PARP inhibitors like Rucaparib, CRISPR screens have been employed to move beyond the classical BRCA-PARP synthetic lethality. These screens can identify novel genetic determinants of sensitivity. For instance, genome-wide screens have uncovered that the loss of genes involved in different DNA repair pathways or replication fork stability can confer sensitivity to PARP inhibitors. nih.govresearchgate.net
Conversely, CRISPR screens are equally powerful in elucidating mechanisms of acquired resistance. By performing screens in cancer cells that have been made resistant to a PARP inhibitor, researchers can pinpoint genes whose loss allows the cells to survive treatment. Studies have identified various resistance mechanisms, such as mutations in the PARP1 gene itself that prevent the inhibitor from binding or "trapping" the PARP enzyme on DNA. nih.govnih.gov High-density tiling CRISPR screens, which use a high concentration of guide RNAs across a single gene, have even allowed for the functional annotation of specific point mutations in PARP1 that cause resistance. biorxiv.org These findings are critical for anticipating and overcoming clinical resistance to Rucaparib.
Development and Utilization of Novel Preclinical Models (e.g., Organoids, 3D Cell Cultures, Advanced PDX Models)
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and microenvironment of human tumors. To bridge the gap between preclinical research and clinical outcomes, more sophisticated models are being employed in Rucaparib studies.
Patient-Derived Organoids (PDOs): These are three-dimensional (3D) cultures grown from a patient's own tumor cells, which self-organize to recapitulate the structure and genetic profile of the original tumor. nih.govnih.gov PDOs are becoming an invaluable tool for testing individual tumor responses to drugs. Studies have demonstrated that ovarian cancer PDOs can be used for drug sensitivity and resistance testing, with responses to PARP inhibitors in organoids often reflecting the clinical outcomes of the patients from whom they were derived. nih.govaacrjournals.org For Rucaparib, PDOs offer a platform to model treatment response and heterogeneity, and even to induce and study mechanisms of treatment resistance in a patient-specific context. aacrjournals.org
3D Cell Cultures: Beyond organoids, other 3D culture systems like spheroids or cells grown in specialized scaffolds are used to better mimic tumor biology. taylorfrancis.comnih.gov These models recreate crucial aspects of tumors such as oxygen and nutrient gradients, cell-cell interactions, and drug penetration barriers that are absent in 2D cultures. nih.govsemanticscholar.org Evaluating Rucaparib in these models provides a more accurate assessment of its potential efficacy.
Advanced Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient into an immunodeficient mouse. nih.gov These models maintain the genetic and histological characteristics of the original tumor and are considered a high-fidelity platform for preclinical drug evaluation. nih.govnih.gov PDX models have been used to test the combination of Rucaparib with other agents, such as Trabectedin in soft tissue sarcoma, demonstrating synergistic tumor regression in vivo. aacrjournals.org Furthermore, they have been used to evaluate the in vivo activity of Rucaparib in tumors harboring various non-BRCA HRR gene alterations. pharmacytimes.com
| Preclinical Model | Description | Application in Rucaparib Research |
|---|---|---|
| Patient-Derived Organoids (PDOs) | Self-organizing 3D cultures from patient tumor cells that mimic the original tumor's architecture and genomics. | Testing patient-specific sensitivity and resistance to Rucaparib; modeling treatment response heterogeneity. nih.govaacrjournals.org |
| 3D Cell Cultures (e.g., Spheroids) | Aggregates of cancer cells grown in suspension or scaffolds, creating a more realistic tumor microenvironment. | Assessing drug penetration and efficacy in a model that mimics in vivo tumor gradients and cell interactions. nih.gov |
| Patient-Derived Xenografts (PDX) | Implantation of patient tumor fragments into immunodeficient mice, preserving original tumor characteristics. | Evaluating Rucaparib's in vivo efficacy, alone or in combination, in tumors with specific genetic profiles. aacrjournals.orgpharmacytimes.com |
Advanced Imaging Modalities for Rucaparib (Tartrate) Research (e.g., PET Imaging with [18F]Rucaparib for PARP Expression and Inhibition)
Molecular imaging offers a non-invasive window into biological processes within the body. For Rucaparib, the development of a positron emission tomography (PET) imaging agent has been a significant advancement. Researchers have successfully synthesized [18F]Rucaparib, a radiolabeled version of the drug.
This PET tracer allows for the direct visualization and measurement of PARP expression levels in tumors in vivo. nih.govresearchgate.net Studies in preclinical pancreatic cancer models have shown that the uptake of [18F]Rucaparib correlates directly with PARP1 expression levels in cancer cells and tumor xenografts. researchgate.net The signal from the tracer can be significantly reduced by co-administration of unlabeled Rucaparib or another PARP inhibitor, demonstrating its specific binding to the target. nih.govresearchgate.net
The ability to image PARP expression has profound clinical implications. It could serve as a non-invasive predictive biomarker to select patients most likely to respond to Rucaparib therapy, potentially being more accurate than genetic screening alone. researchgate.net Furthermore, it could be used to monitor treatment response and assess target engagement by confirming that the drug is reaching the tumor and inhibiting PARP.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Biomarker Identification
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to analyze large, complex biological datasets to uncover patterns that are not apparent to human researchers. nih.govnih.gov These computational approaches can accelerate drug discovery and improve the identification of predictive biomarkers.
In Rucaparib research, a notable application has been the development of a machine learning-based gene expression signature to predict response. medrxiv.org By training an algorithm on data from cell lines with known responses to PARP inhibitors, a predictive model was created that could accurately classify Rucaparib-sensitive and -resistant cell lines based on their transcriptomic data. medrxiv.org This approach demonstrates the potential of ML to develop more nuanced and accurate biomarkers from high-dimensional omics data. nih.gov ML models can integrate diverse data types—including genomics, proteomics, and clinical information—to create powerful predictive tools for patient stratification, ultimately advancing personalized medicine. researchgate.net
Emerging Research Avenues and Untapped Potential for Rucaparib (Tartrate) in Novel Biological Contexts
While Rucaparib is firmly established as a PARP inhibitor for cancers with DDR deficiencies, ongoing research is exploring its potential in new areas.
One of the most intriguing emerging avenues stems from the study of Rucaparib's major metabolite, M324. A recent study revealed that M324 has biological activities distinct from Rucaparib itself. news-medical.net Strikingly, M324 was found to reduce the accumulation of the protein α-synuclein in neurons derived from patients with Parkinson's disease. news-medical.net Since α-synuclein aggregation is a hallmark of Parkinson's, this finding highlights the completely untapped therapeutic potential of this metabolite in neurodegenerative diseases, a context far removed from oncology. news-medical.net
Other emerging research includes combining Rucaparib with immunotherapy. Preclinical studies suggest that PARP inhibitors can increase the infiltration of immune cells into tumors, potentially synergizing with checkpoint inhibitors like anti-PD-1 and anti-PD-L1 antibodies. researchgate.net Additionally, the efficacy of Rucaparib is being explored in atypical pediatric brain tumors, where it has shown potential to decrease tumor growth and sensitize cancer cells to radiation. nih.gov The investigation of Rucaparib's effects in tumors with a broader range of non-BRCA DDR alterations also continues to be a key area of research to expand its clinical benefit. pharmacytimes.com
Q & A
Q. What experimental models are standard for evaluating the pharmacokinetics of rucaparib (tartrate), and how are they validated?
Methodological Answer: Preclinical studies typically employ in vitro assays (e.g., plasma protein binding, microsomal stability) and in vivo xenograft models to assess absorption and distribution. Validation includes cross-referencing with LC-MS/MS quantification (e.g., plasma concentration ranges of 5–10,000 ng/mL) and consistency with prior pharmacokinetic parameters like AUC₀–inf and t₁/₂ . Human trials further validate these models by correlating plasma TRA (total radioactive activity) data with clinical outcomes, ensuring translational relevance .
Q. How should researchers design dose-response studies to assess rucaparib’s PARP inhibition efficacy?
Methodological Answer: Use a noncompartmental pharmacokinetic analysis (e.g., Phoenix WinNonlin software) to determine Cₘₐₓ, AUC, and t₁/₂ across escalating doses. Incorporate BRCA-mutated cell lines or patient-derived xenografts to establish dose-dependent inhibition of PARP-1/2. Validate via comparison with clinical trial data (e.g., TRITON3 trial’s 600 mg twice-daily regimen) and monitor for saturation effects in DNA repair pathways .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in rucaparib’s efficacy between BRCA1/2 and ATM-altered prostate cancer subtypes?
Methodological Answer: Conduct subgroup analyses with stratified patient cohorts (e.g., BRCA vs. ATM alterations) and assess biomarkers like homologous recombination deficiency (HRD) scores. In the TRITON3 trial, ATM-altered cohorts showed reduced progression-free survival (HR: 0.95) compared to BRCA subgroups (HR: 0.50), suggesting divergent mechanisms. Validate findings using in vitro CRISPR knockouts to isolate ATM’s role in PARP inhibitor resistance .
Q. What methodological strategies optimize the detection of rucaparib metabolites in heterogeneous biological matrices?
Methodological Answer: Use high-resolution LC-MS/MS with isotopic labeling (e.g., [¹⁴C]-rucaparib) for metabolite profiling in plasma, urine, and feces. Employ collision-induced dissociation (CID) to differentiate parent compounds from phase I/II metabolites. Cross-validate with in vitro hepatocyte models to confirm metabolic pathways (e.g., glucuronidation) and quantify excretion ratios .
Q. How should inter-individual variability in rucaparib clearance be addressed in pharmacokinetic modeling?
Methodological Answer: Apply population pharmacokinetic (PopPK) models incorporating covariates like renal/hepatic function, genetic polymorphisms (e.g., CYP2D6 status), and drug-drug interactions. Use nonlinear mixed-effects modeling (NONMEM) to estimate CL/F (apparent clearance) and Vd/F (volume of distribution) variability, as demonstrated in phase 3 trials .
Data Contradiction & Replication
Q. How to resolve conflicting reports on rucaparib’s efficacy in non-BRCA HRD tumors?
Methodological Answer: Perform meta-analyses of independent datasets (e.g., TRITON3 vs. ARIEL trials) with unified HRD criteria. Assess replication fidelity by comparing response rates in ATM/PALB2-altered cohorts. Bias detection: Evaluate trial design differences (e.g., control arms using docetaxel vs. second-generation ARPIs) that may inflate effect sizes .
Q. What statistical approaches mitigate bias in rucaparib’s clinical trial data interpretation?
Methodological Answer: Use Cox proportional hazards models adjusted for confounding variables (e.g., prior ARPI exposure). Apply inverse probability weighting to balance baseline characteristics between treatment arms. Report 95% confidence intervals for hazard ratios to quantify uncertainty, as seen in TRITON3’s intention-to-treat analysis .
Experimental Design & Validation
Q. What controls are essential for in vitro studies assessing rucaparib’s synergy with DNA-damaging agents?
Methodological Answer: Include PARP inhibitor-negative controls (e.g., olaparib-resistant cell lines) and positive controls (e.g., cisplatin monotherapy). Measure γH2AX foci formation via immunofluorescence to quantify DNA damage synergy. Replicate across multiple cell models (e.g., ovarian vs. prostate cancer lines) to confirm robustness .
Q. How to validate rucaparib’s tissue-specific distribution using preclinical models?
Methodological Answer: Administer [¹⁴C]-rucaparib in rodent models and perform quantitative whole-body autoradiography (QWBA) to map tissue penetration. Compare tumor-to-plasma ratios with HPLC-UV data from patient biopsies. Validate via PET imaging with radiolabeled tracers (e.g., ¹⁸F-rucaparib analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
